4-Ethyl-2-methoxyphenol-d2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H12O2 |
|---|---|
Molecular Weight |
154.20 g/mol |
IUPAC Name |
4-(1,2-dideuterioethyl)-2-methoxyphenol |
InChI |
InChI=1S/C9H12O2/c1-3-7-4-5-8(10)9(6-7)11-2/h4-6,10H,3H2,1-2H3/i1D,3D |
InChI Key |
CHWNEIVBYREQRF-SDTNDFKLSA-N |
Isomeric SMILES |
[2H]CC([2H])C1=CC(=C(C=C1)O)OC |
Canonical SMILES |
CCC1=CC(=C(C=C1)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 4-Ethyl-2-methoxyphenol-d2 for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Ethyl-2-methoxyphenol-d2, a deuterated analog of the naturally occurring phenolic compound 4-Ethyl-2-methoxyphenol (B121337) (also known as 4-ethylguaiacol). This document outlines its chemical and physical properties, typical analytical specifications, and its primary application as an internal standard in quantitative analytical methods. Furthermore, it explores the biological context of its non-deuterated counterpart, including its antioxidant activity and potential interaction with cellular signaling pathways.
Certificate of Analysis (Typical Data)
A Certificate of Analysis (CoA) for a specific lot of this compound would contain precise quantitative data. The following tables summarize the typical specifications and data that researchers can expect from a high-quality certified reference material.
Identity and Purity
| Parameter | Specification | Typical Value |
| Chemical Name | This compound | This compound |
| Synonyms | 4-Ethylguaiacol-d2, 2-Methoxy-4-ethylphenol-d2 | 4-Ethylguaiacol-d2 |
| CAS Number | 1189498-84-7 | 1189498-84-7 |
| Molecular Formula | C₉H₁₀D₂O₂ | C₉H₁₀D₂O₂ |
| Molecular Weight | 154.21 g/mol | 154.21 g/mol |
| Chemical Purity (GC/MS) | ≥98% | 99.5% |
| Isotopic Purity (d-content) | ≥99 atom % D | 99.6 atom % D |
| Solution Concentration | As specified | 100 µg/mL in Methanol |
Physicochemical Properties (of non-deuterated analog)
| Property | Value | Reference |
| Appearance | Colorless to light yellow liquid | [1][2] |
| Melting Point | 15 °C | [2] |
| Boiling Point | 234-236 °C | [2] |
| Density | 1.063 g/mL at 25 °C | [2] |
| Refractive Index | 1.528 (at 20 °C) | [2] |
Experimental Protocols
This compound is primarily utilized as an internal standard in stable isotope dilution analysis (SIDA) for the accurate quantification of 4-Ethyl-2-methoxyphenol in complex matrices.
Protocol: Quantitative Analysis of 4-Ethyl-2-methoxyphenol in Wine using SIDA-GC/MS
This protocol is adapted from methodologies described for the analysis of volatile phenols in wine.
Objective: To accurately quantify the concentration of 4-Ethyl-2-methoxyphenol in a wine sample.
Materials:
-
This compound internal standard solution (e.g., 10 µg/mL in ethanol)
-
Wine sample
-
Dichloromethane (B109758) (DCM), analytical grade
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC/MS)
Procedure:
-
Sample Preparation:
-
Pipette 5 mL of the wine sample into a 15 mL screw-cap tube.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 50 µL of a 10 µg/mL solution).
-
Vortex the sample for 30 seconds.
-
-
Liquid-Liquid Extraction:
-
Add 2 mL of dichloromethane to the sample tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube.
-
Repeat the extraction twice more, combining the organic extracts.
-
Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.
-
-
Concentration:
-
Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100 µL.
-
-
GC/MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC/MS system.
-
GC Conditions (Typical):
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 250 °C
-
Oven Program: 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Typical):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions to Monitor:
-
4-Ethyl-2-methoxyphenol (Analyte): m/z 152, 137
-
This compound (Internal Standard): m/z 154, 139
-
-
-
-
Quantification:
-
Generate a calibration curve using standards containing known concentrations of the analyte and a constant concentration of the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each standard and the sample.
-
Determine the concentration of 4-Ethyl-2-methoxyphenol in the sample from the calibration curve.
-
Mandatory Visualizations
Experimental Workflow for SIDA-GC/MS Analysis
Caption: Workflow for quantifying 4-ethyl-2-methoxyphenol using a deuterated internal standard.
Potential Biological Signaling Pathway Interaction
The non-deuterated 4-Ethyl-2-methoxyphenol, as a phenolic antioxidant, may interact with cellular pathways that respond to oxidative stress. One of the key pathways is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.
Caption: Antioxidant action via potential modulation of the Nrf2 signaling pathway.
Discussion
Application as an Internal Standard: The use of a deuterated internal standard like this compound is the gold standard for quantitative analysis by mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects and losses during sample preparation. The mass difference allows for its independent detection by the mass spectrometer, enabling highly accurate and precise quantification by correcting for variations in recovery and instrument response.
Biological Relevance of 4-Ethyl-2-methoxyphenol: The non-deuterated form is a known flavor and aroma compound found in various foods and beverages, such as smoked products and certain wines. It is recognized for its antioxidant properties, which are attributed to the phenolic hydroxyl group that can donate a hydrogen atom to neutralize free radicals. This free-radical scavenging activity may contribute to the protective effects against oxidative stress. The Nrf2 pathway is a primary cellular defense mechanism against oxidative damage. While direct evidence for 4-Ethyl-2-methoxyphenol activating this pathway requires further investigation, its properties as a phenolic antioxidant suggest a potential role in modulating this critical signaling cascade.
Conclusion
This compound is an essential tool for researchers requiring precise and accurate quantification of its non-deuterated analog in complex samples. The methodologies outlined in this guide provide a framework for its application in analytical chemistry. Furthermore, understanding the biological context of 4-Ethyl-2-methoxyphenol as an antioxidant provides a basis for its study in food science, toxicology, and drug development.
References
An In-depth Technical Guide to 4-Ethyl-2-methoxyphenol-d2
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Comprehensive safety and technical data specifically for 4-Ethyl-2-methoxyphenol-d2 is limited. The information presented in this guide is primarily based on the non-deuterated analogue, 4-Ethyl-2-methoxyphenol (also known as 4-Ethylguaiacol), and should be used as a reference. It is crucial to consult the specific safety data sheet (SDS) provided by the supplier for the deuterated compound before handling.
Section 1: Introduction and Applications
This compound is the deuterated form of 4-Ethyl-2-methoxyphenol.[1] The primary application of deuterated compounds like this is as internal standards for quantitative analysis by methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] They can also be used as tracers in metabolic studies.[1] The non-deuterated form, 4-Ethyl-2-methoxyphenol, is a phenolic compound found in various foods and beverages and is known for its smoky and spicy aroma.[2][3]
Section 2: Physical and Chemical Properties
The physical and chemical properties of this compound are expected to be very similar to its non-deuterated counterpart. The following table summarizes the key properties of 4-Ethyl-2-methoxyphenol.
| Property | Value | Source |
| Molecular Formula | C₉H₁₂O₂ | [3][4][5] |
| Molecular Weight | 152.19 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow liquid | [4][5][6][8] |
| Melting Point | 15 °C (59 °F) | [2][3][5][6][8] |
| Boiling Point | 234 - 236 °C (453 - 457 °F) | [2][6][8] |
| Density | 1.058 - 1.063 g/mL at 25 °C | [2][5][6] |
| Flash Point | 107 - 108 °C (224 - 226 °F) | [5][6][8] |
| Solubility | Slightly soluble in water; miscible in oil and ethanol | [4] |
| CAS Number | 2785-89-9 | [5][6][7][8] |
Section 3: Hazard Identification and Safety
The hazard profile for this compound is anticipated to be consistent with the non-deuterated form. The following table summarizes the GHS hazard classifications for 4-Ethyl-2-methoxyphenol.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Section 4: Experimental Protocols
General Workflow for Use as an Internal Standard in LC-MS Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Ethyl-2-methoxyphenol | 2785-89-9 [chemicalbook.com]
- 3. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 4. chembk.com [chembk.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 8. 4-Ethyl-2-methoxyphenol - Safety Data Sheet [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and Storage of 4-Ethyl-2-methoxyphenol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Ethyl-2-methoxyphenol-d2. Due to the limited availability of specific stability data for the deuterated form, this document synthesizes information from general knowledge of phenolic compounds, data on the non-deuterated analogue (4-Ethyl-2-methoxyphenol, also known as 4-Ethylguaiacol), and manufacturer recommendations.
Overview and General Recommendations
This compound is a deuterated stable isotope-labeled compound used as a tracer or internal standard in quantitative analysis by NMR, GC-MS, or LC-MS.[1] Like many phenolic compounds, its stability is influenced by environmental factors such as temperature, light, and oxygen. Proper storage and handling are crucial to maintain its isotopic purity and chemical integrity.
Based on available information, the following general storage conditions are recommended:
-
Temperature: Store in a cool place.[2] Some suppliers recommend storage at 2-8°C, while others ship at room temperature.[3] For long-term storage, refrigeration is advisable.
-
Atmosphere: Keep in a tightly closed container in a dry and well-ventilated place.[2][4] An inert atmosphere (e.g., argon or nitrogen) can further protect against oxidation.
-
Light: Protect from light.[4] Amber vials or storage in the dark is recommended.
Stability Profile
The deuterium (B1214612) substitution at the d2 position is not expected to fundamentally alter the degradation pathways compared to the non-deuterated compound, although it may slightly affect the rate of certain reactions.
Table 1: Summary of Factors Affecting Phenolic Compound Stability
| Factor | Effect on Stability | Recommendations |
| Temperature | Higher temperatures accelerate degradation and can lead to the decomposition of the compound. | Store at recommended cool temperatures (e.g., 2-8°C). Avoid repeated freeze-thaw cycles if stored frozen. |
| Light | Exposure to UV and visible light can induce photochemical degradation, leading to the formation of colored byproducts. | Store in amber glass vials or in the dark.[4] |
| Oxygen | Phenolic compounds are susceptible to oxidation, which can be catalyzed by light and metal ions. | Store in tightly sealed containers, preferably under an inert atmosphere (e.g., nitrogen or argon). |
| pH | The stability of phenolic compounds can be pH-dependent. They are generally more stable in acidic conditions. | Maintain in a neutral or slightly acidic environment if in solution. |
| Incompatible Materials | Strong oxidizing agents can cause vigorous reactions and degradation. | Avoid contact with strong oxidizing agents.[2] |
Potential Degradation Pathways
The primary degradation pathway for 4-Ethyl-2-methoxyphenol is expected to be oxidation of the phenolic hydroxyl group. This can lead to the formation of quinone-type structures and other colored degradation products. The presence of the ethyl group and the methoxy (B1213986) group on the aromatic ring will influence the reactivity and the specific degradation products formed.
Caption: Potential oxidative degradation pathway for this compound.
Experimental Protocols: Stability Testing
While a specific, validated stability testing protocol for this compound is not publicly available, a general approach based on ICH guidelines for drug substance stability testing can be adapted.
Objective: To assess the stability of this compound under various environmental conditions.
Materials:
-
This compound
-
Amber glass vials with inert caps
-
Calibrated stability chambers (for controlled temperature and humidity)
-
Light exposure chamber (ICH Q1B)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
High-purity solvents (e.g., acetonitrile, water)
Methodology:
-
Sample Preparation: Aliquot the this compound into amber glass vials. For solution stability, prepare solutions in a relevant solvent at a known concentration.
-
Storage Conditions: Place the vials in stability chambers under the following conditions (as per ICH guidelines):
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
Refrigerated: 5°C ± 3°C
-
Photostability: Expose samples to a light source according to ICH Q1B guidelines. Include a dark control.
-
-
Time Points: Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
Analysis: Analyze the samples at each time point using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Evaluation:
-
Monitor the purity of this compound over time.
-
Identify and quantify any degradation products.
-
Assess for any changes in physical appearance (e.g., color).
-
Caption: General workflow for a stability study of this compound.
Handling and Safety
Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or in a fume hood.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[2]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Conclusion
While specific stability data for this compound is limited, by adhering to the general principles of handling and storing phenolic compounds, its integrity can be maintained. The key is to protect it from light, oxygen, and high temperatures. For critical applications, it is recommended to perform in-house stability assessments under the specific conditions of use. The information provided in this guide serves as a foundation for developing robust storage and handling protocols for this valuable analytical standard.
References
Technical Guide to 4-Ethyl-2-methoxyphenol-d2 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethyl-2-methoxyphenol-d2, a deuterated stable isotope-labeled compound valuable for a range of research applications. This document details its suppliers, technical specifications, and its primary application as an internal standard in quantitative analytical methods.
Compound Overview
This compound, also known as 4-Ethylguaiacol-d2, is the deuterated form of 4-Ethyl-2-methoxyphenol (B121337), a phenolic compound found in various natural sources and recognized as a significant flavor and aroma component.[1][2] The incorporation of two deuterium (B1214612) atoms into the ethyl group creates a stable, heavier version of the molecule, making it an ideal internal standard for mass spectrometry-based quantitative analysis.[3] Its primary application lies in stable isotope dilution assays (SIDA) for the accurate quantification of its non-deuterated counterpart in complex matrices such as wine, beer, and biological samples.[3][4][5][6]
Suppliers and Product Specifications
Several chemical suppliers offer this compound. The following table summarizes the available information. Researchers are advised to contact the suppliers directly for the most current product specifications and availability.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Purity | Notes |
| MedChemExpress | This compound | 1335401-59-6 | C₉H₁₀D₂O₂ | 154.21 g/mol | Information not readily available | Also known as 4-Ethylguaiacol-d2.[3][7] |
| HPC Standards | D2-4-Ethylguaiacol Solution | 1335401-59-6 | C₉H₁₀D₂O₂ | 154.21 g/mol | 100 µg/ml | Provided as a solution in acetonitrile (B52724).[8] |
| Benchchem | 4-Ethyl-2-methoxyphenol - d2 | 1335401-59-6 | Not specified | Not specified | Information not readily available | Inquire for details.[9] |
| DVE-290845 | 4-Ethyl-2-methoxyphenol - d2 | 1335401-59-6 | Not specified | Not specified | ≥ 95% | Available in 10 mg packaging.[10] |
Physicochemical Properties (of the non-deuterated form)
The following table summarizes the key physicochemical properties of the non-deuterated 4-Ethyl-2-methoxyphenol. These properties are expected to be very similar for the d2-labeled compound.
| Property | Value | Source |
| CAS Number | 2785-89-9 | [11][12] |
| Molecular Formula | C₉H₁₂O₂ | [11][12] |
| Molecular Weight | 152.19 g/mol | [11][12] |
| Appearance | Clear colorless to pale yellow liquid | [12][13] |
| Boiling Point | 234-236 °C | [12] |
| Melting Point | 15 °C | [12] |
| Density | 1.063 g/mL at 25 °C | [12] |
| Refractive Index | 1.5260-1.5300 @ 20°C | [13] |
| Solubility | Slightly soluble in chloroform (B151607) and methanol. | [12] |
Experimental Protocol: Use as an Internal Standard in Quantitative Analysis by GC-MS
This section outlines a general experimental protocol for the use of this compound as an internal standard in a stable isotope dilution assay (SIDA) for the quantification of 4-ethylguaiacol in a liquid matrix (e.g., wine).
Objective: To accurately quantify the concentration of 4-ethylguaiacol in a sample using this compound as an internal standard.
Materials:
-
This compound standard solution (e.g., 100 µg/mL in acetonitrile from HPC Standards)
-
4-Ethylguaiacol analytical standard
-
Sample for analysis (e.g., red wine)
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Anhydrous sodium sulfate
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., DB-5ms or equivalent)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the non-deuterated 4-ethylguaiacol standard in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analyte in the samples.
-
-
Sample Preparation and Spiking:
-
Take a known volume of the sample (e.g., 5 mL of wine).
-
Add a precise volume of the this compound internal standard solution to the sample. The amount added should be chosen to give a detector response similar to that of the analyte in the sample.
-
For the calibration standards, take a known volume of a blank matrix (a wine known to be free of 4-ethylguaiacol, or a synthetic wine) and spike with known concentrations of the non-deuterated standard and the same fixed amount of the deuterated internal standard as added to the samples.
-
-
Extraction:
-
Perform a liquid-liquid extraction of the spiked sample and calibration standards. For example, add 2 mL of dichloromethane, vortex for 1 minute, and centrifuge to separate the layers.
-
Carefully collect the organic (lower) layer.
-
Repeat the extraction process two more times and combine the organic extracts.
-
Dry the combined organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.
-
-
GC-MS Analysis:
-
Inject 1 µL of the concentrated extract into the GC-MS system.
-
The GC oven temperature program should be optimized to achieve good separation of 4-ethylguaiacol from other matrix components. A typical program might be: start at 40°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Monitor the following ions (note: these are theoretical exact masses; the specific ions to monitor may vary slightly based on the instrument and should be confirmed by running a full scan of the standards):
-
4-Ethylguaiacol (Analyte): m/z 152 (molecular ion), and a qualifier ion such as m/z 137.
-
This compound (Internal Standard): m/z 154 (molecular ion), and a qualifier ion.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the selected ions for both the analyte and the internal standard in the chromatograms of the calibration standards and the samples.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area) for each calibration standard.
-
Construct a calibration curve by plotting the response ratio against the concentration of the analyte in the calibration standards.
-
Calculate the response ratio for the unknown samples.
-
Determine the concentration of 4-ethylguaiacol in the samples by interpolating their response ratios on the calibration curve.
-
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the key steps in using this compound as an internal standard for quantitative analysis.
Caption: Workflow for quantitative analysis using an internal standard.
Logical Relationship in Stable Isotope Dilution Assay
This diagram shows the logical relationship between the analyte and the internal standard in a stable isotope dilution assay.
Caption: Logic of Stable Isotope Dilution Assay.
Conclusion
This compound is an essential tool for researchers requiring precise and accurate quantification of 4-ethylguaiacol. Its use as an internal standard in stable isotope dilution assays minimizes the effects of matrix interference and variations in sample preparation, leading to highly reliable analytical results. This guide provides a foundational understanding for the effective utilization of this deuterated compound in research and drug development settings.
References
- 1. 4-Ethyl-2-methoxyphenol | 2785-89-9 | Benchchem [benchchem.com]
- 2. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of 4-ethylphenol and 4-ethyl-2-methoxyphenol in wines by a stable isotope dilution assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. hpc-standards.com [hpc-standards.com]
- 9. 4-Ethyl-2-methoxyphenol - d2 | 1335401-59-6 | Benchchem [benchchem.com]
- 10. 2135, 4-Ethyl-2-methoxyphenol - d2, CAS 1335401-59-6, Purity 95% min., 10 mg - Organic Standards - Da Vinci Laboratory Solutions [davinci-ls.com]
- 11. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 12. 4-Ethyl-2-methoxyphenol - Safety Data Sheet [chemicalbook.com]
- 13. A14239.14 [thermofisher.com]
An In-depth Technical Guide on 4-Ethylguaiacol-d2
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides comprehensive technical information on 4-Ethylguaiacol-d2, a deuterated stable isotope-labeled compound. Its primary application is as an internal standard for the precise quantification of its non-deuterated counterpart, 4-Ethylguaiacol, in various matrices.[1] 4-Ethylguaiacol is a significant phenolic compound, notably produced by Brettanomyces yeast, which imparts characteristic smoky, spicy, or medicinal aromas to beverages like wine and beer.[2][3][4]
Physicochemical and Identification Data
Quantitative data for 4-Ethylguaiacol-d2 and its unlabeled analog are summarized below. Physical properties for the deuterated compound are expected to be nearly identical to the unlabeled form.
Table 1: Core Data for 4-Ethylguaiacol-d2
| Property | Value | Source |
|---|---|---|
| CAS Number | 1335401-59-6 | [1] |
| Molecular Formula | C₉H₁₀D₂O₂ | [1] |
| Molecular Weight | 154.20 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [5][6] |
| Boiling Point | 234-236 °C | [5][6] |
| Density | ~1.063 g/mL at 25 °C | [6] |
| Primary Application | Internal standard for quantitative analysis |[1] |
Table 2: Isotopic Analog Comparison
| Compound | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
|---|---|---|---|
| 4-Ethylguaiacol-d2 | 1335401-59-6 | C₉H₁₀D₂O₂ | 154.20 |
| 4-Ethylguaiacol | 2785-89-9 | C₉H₁₂O₂ | 152.19 |
Relevant Biological Pathway: Biosynthesis in Brettanomyces
4-Ethylguaiacol is not typically involved in mammalian signaling pathways. Its primary relevance is as a metabolic byproduct of the yeast Brettanomyces. This yeast converts hydroxycinnamic acids, such as ferulic acid found in grapes and grain, into volatile phenols.[7][8][9] The two-step enzymatic conversion is a critical pathway in the context of beverage fermentation and spoilage.
Experimental Protocols
The following is a representative protocol for the quantification of 4-ethylguaiacol in red wine, which is the primary application for the 4-Ethylguaiacol-d2 standard. This method is based on techniques described in the literature, such as liquid-liquid extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).[10][11]
Principle
A known concentration of the deuterated internal standard (4-Ethylguaiacol-d2) is added ("spiked") into a wine sample. Both the target analyte (4-Ethylguaiacol) and the internal standard are co-extracted from the sample matrix. The extract is then analyzed by GC-MS. Because the deuterated standard has nearly identical chemical properties and extraction efficiency to the analyte but a different mass, its signal can be used to accurately calculate the concentration of the native analyte, correcting for any sample loss during preparation.
Materials
-
Internal Standard Stock: 4-Ethylguaiacol-d2, 100 µg/mL in ethanol.
-
Calibration Standards: 4-Ethylguaiacol (unlabeled), various concentrations in a model wine solution.
-
Extraction Solvent: Pentane:Diethyl Ether (2:1 v/v).[10]
-
Reagents: Sodium chloride (NaCl), anhydrous sodium sulfate (B86663).
-
Sample: Red wine to be analyzed.
-
Instrumentation: Gas chromatograph with a mass selective detector (GC-MS).
Sample Preparation (Liquid-Liquid Extraction)
-
Spiking: To a 10 mL aliquot of wine in a centrifuge tube, add 100 µL of the 100 µg/mL 4-Ethylguaiacol-d2 internal standard stock solution.
-
Salting: Add 2 g of NaCl to the sample to increase the ionic strength and improve extraction efficiency. Vortex to dissolve.
-
Extraction: Add 2 mL of the Pentane:Diethyl Ether solvent mixture. Cap tightly and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean vial using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Concentration (Optional): If necessary, the solvent can be carefully evaporated under a gentle stream of nitrogen to concentrate the analytes.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis
-
Column: DB-5ms or similar non-polar capillary column.
-
Injection Mode: Splitless.
-
Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion (4-Ethylguaiacol): m/z 137
-
Quantification Ion (4-Ethylguaiacol-d2): m/z 139
-
Qualifier Ions: m/z 152 (for 4-EG) and m/z 154 (for 4-EG-d2).
-
Quantification
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for a series of calibration standards. The concentration of 4-Ethylguaiacol in the unknown sample is then calculated from its peak area ratio using the linear regression equation derived from the calibration curve.
Experimental Workflow Visualization
The logical flow for using a deuterated internal standard in a quantitative assay is a critical concept for ensuring data accuracy and reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 3. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sihaulichemicals.co.in [sihaulichemicals.co.in]
- 5. chemimpex.com [chemimpex.com]
- 6. zhishangchem.com [zhishangchem.com]
- 7. ETS Labs [etslabs.com]
- 8. ecommons.cornell.edu [ecommons.cornell.edu]
- 9. ETS Labs [etslabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 4-Ethylguaiacol-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Ethylguaiacol-d2, a deuterated analog of the aromatic compound 4-ethylguaiacol. This document details its chemical structure, physicochemical properties, and its primary application as an internal standard in quantitative analytical methods.
Chemical Structure and Properties
4-Ethylguaiacol-d2, also known as 4-(ethyl-d2)-2-methoxyphenol, is a stable isotope-labeled form of 4-ethylguaiacol. The deuterium (B1214612) atoms are located on the terminal methyl group of the ethyl substituent at the 4-position of the guaiacol (B22219) ring.
Structure:
The incorporation of deuterium atoms results in a higher molecular weight compared to the non-deuterated form, which allows for its differentiation in mass spectrometry-based analytical techniques. This property is fundamental to its use as an internal standard.
Quantitative Data
The key physicochemical properties of 4-Ethylguaiacol-d2 and its non-deuterated counterpart are summarized in the table below for easy comparison.
| Property | 4-Ethylguaiacol-d2 | 4-Ethylguaiacol | Reference(s) |
| Chemical Formula | C₉H₁₀D₂O₂ | C₉H₁₂O₂ | [1] |
| Molecular Weight | 154.20 g/mol | 152.19 g/mol | [1] |
| CAS Number | 1335401-59-6 | 2785-89-9 | [1] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |
| Boiling Point | ~234-236 °C (lit.) | 234-236 °C (lit.) | |
| Melting Point | ~15 °C (lit.) | 15 °C (lit.) | |
| Density | ~1.063 g/mL at 25 °C (lit.) | 1.063 g/mL at 25 °C (lit.) | |
| SMILES | OC1=CC=C(C([2H])C[2H])C=C1OC | OCc1ccc(CC)cc1O | [1] |
Note: Some physical properties for the deuterated compound are estimated to be similar to the non-deuterated form and are provided for reference.
Experimental Protocols
The primary application of 4-Ethylguaiacol-d2 is as an internal standard for the accurate quantification of 4-ethylguaiacol in various matrices, particularly in food and beverage analysis, such as wine.[2] Its chemical similarity to the analyte ensures that it behaves similarly during sample preparation and analysis, thus correcting for variations in extraction efficiency and instrument response.
General Protocol for Quantitative Analysis of 4-Ethylguaiacol in Wine using GC-MS with 4-Ethylguaiacol-d2 Internal Standard
This protocol outlines a general procedure for the determination of 4-ethylguaiacol in wine samples.
1. Materials and Reagents:
-
Wine sample
-
4-Ethylguaiacol-d2 internal standard solution (of known concentration)
-
4-Ethylguaiacol analytical standard for calibration curve
-
Organic solvent for extraction (e.g., dichloromethane, diethyl ether)
-
Sodium chloride (for salting out)
-
Anhydrous sodium sulfate (B86663) (for drying)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Sample Preparation:
-
Take a precise volume of the wine sample (e.g., 10 mL).
-
Spike the sample with a known amount of the 4-Ethylguaiacol-d2 internal standard solution.
-
Add sodium chloride to the sample to increase the ionic strength and enhance the extraction of the analyte into the organic phase.
-
Perform a liquid-liquid extraction by adding a specific volume of the organic solvent and shaking vigorously.
-
Allow the phases to separate and carefully collect the organic layer.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume under a gentle stream of nitrogen if necessary.
3. GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.
-
The gas chromatograph separates the components of the sample based on their boiling points and interactions with the column's stationary phase.
-
The mass spectrometer detects and quantifies the analyte and the internal standard. Selected Ion Monitoring (SIM) mode is often used for higher sensitivity and selectivity, monitoring characteristic ions for both 4-ethylguaiacol and 4-Ethylguaiacol-d2.
4. Data Analysis:
-
Identify the peaks corresponding to 4-ethylguaiacol and 4-Ethylguaiacol-d2 based on their retention times and mass spectra.
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by analyzing a series of calibration standards containing known concentrations of 4-ethylguaiacol and a constant concentration of the internal standard.
-
Determine the concentration of 4-ethylguaiacol in the wine sample by interpolating its response ratio on the calibration curve.
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for the quantitative analysis of 4-ethylguaiacol using 4-Ethylguaiacol-d2 as an internal standard.
Caption: Workflow for the quantitative analysis of 4-ethylguaiacol.
Synthesis Outline
A potential synthetic pathway could start from 4-acetylguaiacol. The acetyl group can be reduced to an ethyl group using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) followed by a workup procedure. This would introduce the deuterium atoms at the ethyl group. The final product would then be purified using standard techniques such as column chromatography.
Conclusion
4-Ethylguaiacol-d2 is an essential tool for researchers and analytical chemists requiring precise and accurate quantification of 4-ethylguaiacol. Its use as an internal standard in mass spectrometry-based methods significantly improves the reliability of analytical data. This guide provides the foundational technical information required for its effective application in a research or quality control setting.
References
An In-depth Technical Guide to the Synthesis of Deuterated 4-Ethylguaiacol
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide for the synthesis of deuterated 4-ethylguaiacol, a valuable isotopically labeled compound for use in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in quantitative mass spectrometry. This guide outlines a robust two-step synthesis strategy, commencing with the enzymatic decarboxylation of ferulic acid to produce the key intermediate, 4-vinylguaiacol, followed by the catalytic deuteration to yield the desired 4-(ethyl-d5)-guaiacol.
Detailed experimental protocols, data presentation, and workflow visualizations are provided to facilitate the successful synthesis and characterization of this deuterated compound.
Synthesis Pathway
The synthesis of deuterated 4-ethylguaiacol is achieved through a two-step process. The first step involves the bioconversion of ferulic acid to 4-vinylguaiacol, a reaction catalyzed by the enzyme ferulic acid decarboxylase (FAD). The subsequent step is the catalytic reduction of the vinyl group of 4-vinylguaiacol using deuterium (B1214612) gas in the presence of a palladium on carbon (Pd/C) catalyst to yield 4-(ethyl-d5)-guaiacol.
Methodological & Application
Application Notes and Protocols for 4-Ethyl-2-methoxyphenol-d2 Internal Standard Preparation and Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of 4-Ethyl-2-methoxyphenol-d2 as an internal standard for quantitative analysis. This deuterated analog of 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol) is an essential tool for achieving accurate and precise measurements in various analytical applications, particularly in mass spectrometry-based methods like GC-MS and LC-MS.[1]
Introduction
4-Ethyl-2-methoxyphenol is a volatile phenolic compound of significant interest in the food and beverage industry, particularly in winemaking, where it is a key indicator of the presence of the spoilage yeast Brettanomyces.[2] It can also be a potential biomarker for the consumption of certain foods like red wine and coffee.[3][4] Accurate quantification of 4-Ethyl-2-methoxyphenol is crucial for quality control and research purposes. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such quantitative analyses, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.
Synthesis of this compound
While the direct synthesis of this compound is not extensively detailed in readily available literature, a plausible and effective two-step synthetic route can be proposed based on established chemical reactions. This method involves the catalytic deuteration of the vinyl group of a readily available precursor, 4-vinylguaiacol, followed by the reduction of the resulting deuterated vinyl group.
Proposed Synthesis Pathway:
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Vinylguaiacol
-
Deuterium (B1214612) gas (D₂)
-
Palladium on carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., Ethyl Acetate or Methanol)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
Step 1: Catalytic Deuteration of 4-Vinylguaiacol
-
In a round-bottom flask, dissolve 4-vinylguaiacol in a suitable anhydrous solvent (e.g., ethyl acetate).
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with deuterium gas (D₂) several times to ensure an inert atmosphere.
-
Pressurize the vessel with D₂ gas (typically 1-3 atm) or maintain a D₂ atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the excess D₂ gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of the solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude deuterated intermediate, 4-(1,2-dideuterovinyl)-2-methoxyphenol.
Step 2: Reduction of the Deuterated Vinyl Group
-
Dissolve the crude deuterated intermediate from Step 1 in a suitable anhydrous solvent.
-
Add a fresh portion of 10% Pd/C catalyst.
-
Connect the flask to the hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (H₂) several times.
-
Pressurize the vessel with H₂ gas or maintain an H₂ atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by GC-MS to confirm the reduction of the vinyl group.
-
Upon completion, vent the excess H₂ gas.
-
Filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
The product should be purified, if necessary, by column chromatography.
Characterization: The successful synthesis and isotopic purity of this compound should be confirmed by mass spectrometry (to verify the mass shift) and NMR spectroscopy (to confirm the location of the deuterium atoms).
Application in Quantitative Analysis
This compound is primarily used as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of 4-Ethyl-2-methoxyphenol in complex matrices such as wine, beer, and biological fluids.
Workflow for Quantitative Analysis using this compound Internal Standard
Caption: General workflow for quantitative analysis.
Experimental Protocol: Quantification of 4-Ethyl-2-methoxyphenol in Wine using GC-MS and this compound Internal Standard
Materials and Reagents:
-
Wine sample
-
This compound internal standard solution (of known concentration)
-
4-Ethyl-2-methoxyphenol analytical standard
-
Organic solvent for extraction (e.g., pentane:diethyl ether 2:1 v/v)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To a known volume of wine sample (e.g., 10 mL), add a precise volume of the this compound internal standard solution.
-
Add NaCl to saturate the aqueous phase and improve extraction efficiency.
-
Perform a liquid-liquid extraction (LLE) with an appropriate organic solvent.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume for GC-MS analysis.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking a matrix similar to the sample (e.g., a model wine solution) with known concentrations of 4-Ethyl-2-methoxyphenol.
-
Add the same amount of this compound internal standard to each calibration standard as was added to the samples.
-
Process the calibration standards using the same extraction procedure as the samples.
-
-
GC-MS Analysis:
-
Inject the prepared samples and calibration standards into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to achieve good separation of the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to monitor characteristic ions for both 4-Ethyl-2-methoxyphenol and this compound.
-
-
Data Analysis:
-
Integrate the peak areas of the selected ions for both the analyte and the internal standard in all samples and calibration standards.
-
Calculate the ratio of the analyte peak area to the internal standard peak area for each sample and standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
Determine the concentration of 4-Ethyl-2-methoxyphenol in the wine samples by interpolating their peak area ratios from the calibration curve.
-
Quantitative Data from Representative Analytical Methods
While specific validation data for methods exclusively using this compound is limited in the readily available literature, the following tables summarize typical performance characteristics for the quantification of 4-Ethyl-2-methoxyphenol in wine using mass spectrometry-based methods, which are indicative of the performance achievable with a deuterated internal standard.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Value | Reference |
| Linearity Range | 40 - 400 µg/L | [5] |
| Limit of Detection (LOD) | 1 µg/L | [5] |
| Limit of Quantification (LOQ) | 5 µg/L | [5] |
| Repeatability (RSD) | ~10% | [5] |
| Internal Standard Used | 3,4-dimethylphenol (in this study) | [6] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Performance
| Parameter | Value | Reference |
| Linearity Range | 10 - 5000 µg/L | [7][8] |
| Limit of Detection (LOD) | 10 µg/L | [7][8] |
| Limit of Quantification (LOQ) | 50 µg/L | [7][8] |
| Internal Standard Used | Not specified | [7][8] |
Metabolic Pathway of 4-Ethyl-2-methoxyphenol Formation by Brettanomyces
In the context of wine, 4-Ethyl-2-methoxyphenol is produced by the yeast Brettanomyces bruxellensis from precursor hydroxycinnamic acids naturally present in grapes.[9] Understanding this pathway is crucial for controlling spoilage and for interpreting the presence of this compound as a biomarker.
Caption: Metabolic pathway of 4-Ethylguaiacol formation.
This pathway illustrates the two-step enzymatic conversion of ferulic acid, a hydroxycinnamic acid, into 4-vinylguaiacol by cinnamate decarboxylase, followed by the reduction of 4-vinylguaiacol to 4-Ethyl-2-methoxyphenol by vinylphenol reductase. This metabolic process is a key contributor to the characteristic "Brett" aroma in wines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Validation of a LLME/GC-MS Methodology for Quantification of Volatile Compounds in Fermented Beverages [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the GC-MS Analysis of 4-Ethyl-2-methoxyphenol using 4-Ethyl-2-methoxyphenol-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4-Ethyl-2-methoxyphenol (4-EG), also known as 4-ethylguaiacol, using Gas Chromatography-Mass Spectrometry (GC-MS) with its deuterated analog, 4-Ethyl-2-methoxyphenol-d2 (4-EG-d2), as an internal standard. The use of a stable isotope-labeled internal standard is a robust method for accurate quantification, as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response.[1]
Introduction
4-Ethyl-2-methoxyphenol is a phenolic compound of significant interest in the food and beverage industry, particularly in wine and beer production, where it can contribute to desirable smoky and spicy aromas but is considered a spoilage compound at high concentrations. It is also a key biomarker in various biological and environmental studies. Accurate and precise quantification of 4-EG is therefore crucial for quality control and research. Gas chromatography coupled with mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like 4-EG.[2][3][4] The use of a deuterated internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in quantitative GC-MS analysis.[1]
Principle of Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is a method of choice for quantitative analysis. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, 4-EG-d2) to the sample at the beginning of the analytical procedure. The labeled compound, being chemically identical to the native analyte, experiences the same losses during sample preparation and analysis. The ratio of the signal from the native analyte to the signal from the labeled internal standard is then used to determine the concentration of the native analyte.
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific sample matrix and instrumentation.
Reagents and Materials
-
4-Ethyl-2-methoxyphenol (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥98%)
-
Solvents (e.g., dichloromethane, hexane, ethyl acetate, ethanol) of GC or HPLC grade
-
Anhydrous sodium sulfate
-
Deionized water
-
Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
-
GC vials and caps
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 4-Ethyl-2-methoxyphenol and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with ethanol.
-
-
Working Standard Solutions:
-
Prepare a series of calibration standards by diluting the 4-Ethyl-2-methoxyphenol primary stock solution with the appropriate solvent to cover the expected concentration range in the samples (e.g., 1-200 µg/L).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 50 µg/L).
-
-
Calibration Curve Standards:
-
To each calibration standard, add a constant volume of the working internal standard solution.
-
Sample Preparation
The choice of sample preparation method depends on the sample matrix.
-
To 10 mL of the liquid sample in a screw-cap vial, add a known amount of the this compound internal standard solution (e.g., 50 µL of a 10 mg/L solution).
-
Add 2 mL of an extraction solvent (e.g., 1:1 pentane:ethyl acetate).[5]
-
Vortex vigorously for 2 minutes.
-
Centrifuge to separate the phases.
-
Transfer the organic layer to a clean vial.
-
Repeat the extraction with a fresh aliquot of the extraction solvent.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.
-
Transfer to a GC vial for analysis.
HS-SPME is a solvent-free extraction technique suitable for volatile compounds.[6]
-
Place 5-10 mL of the liquid sample or a known weight of the solid sample into a 20 mL headspace vial.
-
Add a known amount of the this compound internal standard solution.
-
Add salt (e.g., NaCl, approximately 2g) to increase the volatility of the analytes.[7]
-
Seal the vial with a septum cap.
-
Incubate the vial at a specific temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation.[1]
-
Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) at the same temperature.[1]
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of volatile phenols. Optimization may be necessary.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for LLE) or SPME |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min (hold 5 min) |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Dwell Time | 100 ms |
Selected Ion Monitoring (SIM) Parameters
For enhanced sensitivity and selectivity, SIM mode is recommended. The choice of ions should be based on the mass spectra of 4-Ethyl-2-methoxyphenol and its deuterated standard.
| Compound | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |
| 4-Ethyl-2-methoxyphenol | 137 | 152, 107 |
| This compound | 140 | 155, 110 |
Note: The exact m/z values for the deuterated standard will depend on the position of the deuterium (B1214612) label. The values above assume a d3-methoxy group.
Data Presentation and Analysis
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of the analyte in the samples is then determined from this curve.
Typical Method Validation Data
The following table summarizes typical performance characteristics for a validated GC-MS method for the analysis of 4-Ethyl-2-methoxyphenol using a deuterated internal standard.
| Parameter | Typical Value |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/L |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy/Recovery | 90 - 110% |
These values are representative and may vary depending on the matrix and specific method conditions.[2][7]
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor peak shape | Active sites in the inlet or column | Use a deactivated inlet liner; condition the column. |
| Low recovery | Inefficient extraction | Optimize extraction solvent, pH, or SPME parameters. |
| High variability | Inconsistent sample preparation or injection | Ensure consistent timing and technique; use an autosampler. |
| Interferences | Matrix effects | Optimize GC temperature program; use SIM mode; ensure adequate sample cleanup. |
Conclusion
The use of this compound as an internal standard in the GC-MS analysis of 4-Ethyl-2-methoxyphenol provides a highly accurate, precise, and reliable method for quantification. The detailed protocols and application notes presented here serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust analytical technique in their laboratories. Method optimization for specific sample matrices is recommended to achieve the best performance.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. awri.com.au [awri.com.au]
- 6. agilent.com [agilent.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of 4-Ethyl-2-methoxyphenol in Wine using a Validated LC-MS/MS Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Ethyl-2-methoxyphenol (4-EG), also known as 4-ethylguaiacol. 4-EG is a key volatile phenol (B47542) often associated with the spoilage of wine by Brettanomyces yeast, contributing to undesirable "smoky" or "spicy" off-odors.[1][2] The method described herein is applicable to the analysis of 4-EG in red and white wine matrices and demonstrates excellent linearity, accuracy, and precision. This protocol is intended for researchers in food science, enology, and analytical chemistry requiring a reliable method for the monitoring of this important flavor compound.
Introduction
4-Ethyl-2-methoxyphenol is a phenolic organic compound that can significantly impact the sensory profile of various foods and beverages, most notably wine.[3] Its presence, even at low concentrations, can be an indicator of microbial activity, particularly from Brettanomyces yeast.[1][2] Therefore, the accurate quantification of 4-EG is crucial for quality control in the wine industry and for research into microbial metabolism and its impact on food quality. This application note provides a comprehensive protocol for the extraction and quantification of 4-EG from wine samples using LC-MS/MS, a technique that offers high selectivity and sensitivity.
Experimental Protocol
Materials and Reagents
-
4-Ethyl-2-methoxyphenol (≥98.0% purity)
-
4-Ethylphenol-d5 (internal standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Red and white wine samples
Sample Preparation
A simple "dilute-and-shoot" approach is employed for sample preparation to minimize matrix effects and ensure high throughput.
-
Sample Dilution: Dilute 100 µL of wine sample with 900 µL of methanol.[2]
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of 4-Ethylphenol-d5 (internal standard) to the diluted sample.
-
Vortexing and Filtration: Vortex the sample for 30 seconds and then filter through a 0.22 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumentation and Conditions
The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Value |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient Elution | |
| 0.00 min | 10% B |
| 2.00 min | 90% B |
| 3.00 min | 90% B |
| 3.10 min | 10% B |
| 5.00 min | 10% B |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| MRM Transitions | |
| 4-Ethyl-2-methoxyphenol | 151.1 > 136.1 (Quantifier), 151.1 > 108.1 (Qualifier)[1] |
| 4-Ethylphenol-d5 (IS) | 126.1 > 111.1 |
Data Presentation
The quantitative performance of the method was evaluated by constructing a calibration curve and assessing its linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the table below.
Table 2: Summary of Quantitative Performance
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 1 - 1000 µg/L |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.5 µg/L |
| Precision (%RSD) | < 10% |
| Accuracy (%Recovery) | 92 - 108% |
Visualizations
Conclusion
The LC-MS/MS method presented provides a reliable and efficient tool for the quantification of 4-Ethyl-2-methoxyphenol in wine. The simple sample preparation procedure and the high selectivity and sensitivity of the mass spectrometric detection make this method suitable for routine analysis in quality control laboratories as well as for research purposes. The validation data demonstrates that the method is accurate, precise, and linear over a wide concentration range, enabling the effective monitoring of this critical off-flavor compound.
References
Application Notes and Protocols: Quantitative Analysis of 4-Ethyl-2-methoxyphenol in Wine Using 4-Ethyl-2-methoxyphenol-d2 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethyl-2-methoxyphenol (B121337) (4-EMP), also known as 4-ethylguaiacol (4-EG), is a volatile phenolic compound that can significantly impact the sensory profile of wine.[1][2] It is primarily associated with "Brett" character, imparting aromas described as "spicy," "smoky," "medicinal," or like "band-aids," which are generally considered spoilage notes at noticeable concentrations.[3][4][5][6] 4-EMP can be produced by the spoilage yeast Brettanomyces during fermentation or aging.[4][6] Additionally, it is a known marker for smoke taint in wine, which occurs when grapes are exposed to smoke from wildfires.[7][8][9] Given its low sensory perception threshold, accurate and sensitive quantification of 4-EMP is crucial for wine quality control.[4][5]
Stable isotope dilution analysis (SIDA) is a highly accurate and precise method for quantifying trace analytes in complex matrices like wine.[10][11][12] This technique employs a stable isotope-labeled version of the analyte as an internal standard. 4-Ethyl-2-methoxyphenol-d2, a deuterated isotopologue of 4-EMP, serves as an ideal internal standard for this purpose.[13] It shares nearly identical chemical and physical properties with the native analyte, ensuring that it behaves similarly during sample preparation, extraction, and chromatographic analysis. This co-elution allows for the correction of matrix effects and variations in instrument response, leading to highly reliable quantification.[14][15] The mass difference between the analyte and the deuterated standard is easily distinguished by a mass spectrometer, enabling precise measurement.[1]
These application notes provide detailed protocols for the quantitative analysis of 4-Ethyl-2-methoxyphenol in wine using this compound as an internal standard, primarily focusing on gas chromatography-mass spectrometry (GC-MS) based methods.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of 4-Ethyl-2-methoxyphenol (4-EMP) in wine.
Table 1: Sensory Thresholds of 4-EMP and Related Compounds in Wine
| Compound | Sensory Threshold | Wine Matrix/Notes |
| 4-Ethyl-2-methoxyphenol (4-EMP/4-EG) | ~50 µg/L | General threshold, can vary with wine style.[4][5] |
| 4-Ethylphenol (B45693) (4-EP) | 300 - 600 µg/L | Described as "medicinal" or "band-aid" like.[4][5] |
| Guaiacol | 75 µg/L | In red wine.[8] |
| 4-Methylguaiacol | 65 µg/L | In red wine.[8] |
Table 2: Typical Concentration Ranges and Limits of Detection (LOD) for 4-EMP in Wine
| Analytical Method | Typical Concentration Range | Limit of Detection (LOD) |
| GC-MS with SIDA | 0.1 - 100 µg/L | As low as 100 ng/L.[14][15] |
| HPLC-DAD-Fluorescence | 10 - 10,000 µg/L | 10 µg/L.[16] |
| LC-MS/MS | Not specified | Not specified |
Experimental Protocols
The following are detailed protocols for the analysis of 4-EMP in wine using this compound as an internal standard. The primary method described is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS), a widely used technique for its simplicity, automation suitability, and reduced solvent usage.[7][17]
Protocol 1: Quantitative Analysis of Free 4-EMP in Wine by HS-SPME-GC-MS
1. Materials and Reagents
-
Wine Sample: Red or white wine.
-
Internal Standard (IS) Stock Solution: this compound in ethanol (B145695) (e.g., 10 mg/L).
-
Calibration Standards: A series of solutions containing known concentrations of 4-EMP in a model wine solution (e.g., 12% ethanol in water with tartaric acid to pH 3.5).
-
Sodium Chloride (NaCl): To increase the ionic strength of the sample and improve the extraction efficiency of volatile phenols.[18]
-
20 mL Headspace Vials with Septa Caps.
-
SPME Fiber Assembly: e.g., Divinylbenzene/Carbon Wide Range/Polydimethylsiloxane (DVB/CAR/PDMS).
-
GC-MS System: Equipped with a suitable capillary column (e.g., DB-5ms, HP-5ms).
2. Sample Preparation
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Spike the sample with a known amount of the this compound internal standard solution (e.g., 10 µL of a 10 mg/L solution).
-
Add 2 g of NaCl to the vial.
-
Immediately seal the vial with a septum cap.
-
Vortex the vial to dissolve the salt.
-
Prepare a series of calibration standards in model wine, spiking each with the same amount of internal standard as the samples.
3. HS-SPME Extraction
-
Place the vial in the autosampler tray of the GC-MS system.
-
Incubate the sample at a controlled temperature (e.g., 40°C) for a specific time (e.g., 5 minutes) with agitation (e.g., 1000 rpm) to allow for equilibration of the analytes in the headspace.[7]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 10 minutes) to adsorb the volatile compounds.[7]
4. GC-MS Analysis
-
Desorption: Transfer the SPME fiber to the heated GC injector port (e.g., 250°C) for thermal desorption of the analytes onto the column (e.g., for 3 minutes).[7]
-
Gas Chromatography:
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program might be:
-
Initial temperature of 40°C, hold for 2 minutes.
-
Ramp to 240°C at 10°C/minute.
-
Hold at 240°C for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced sensitivity and selectivity.[7]
-
Ions to Monitor (SIM mode):
-
4-Ethyl-2-methoxyphenol (Analyte): m/z 152 (quantifier), m/z 137 (qualifier).
-
This compound (Internal Standard): m/z 154 (quantifier). Note: The exact mass will depend on the deuteration pattern. d3 would be m/z 155.[1]
-
-
5. Data Analysis
-
Integrate the peak areas for the quantifier ions of both 4-EMP and this compound.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of 4-EMP in the wine sample by interpolating its response ratio on the calibration curve.
Protocol 2: Analysis of Total (Free and Bound) 4-EMP by Acid Hydrolysis
Some volatile phenols in smoke-tainted wine exist as non-volatile glycosides, which can release free phenols during aging.[18] To measure the total potential 4-EMP, an acid hydrolysis step is required.
1. Additional Materials
-
Hydrochloric Acid (HCl): e.g., concentrated (37%).
-
Sodium Hydroxide (NaOH): e.g., 4 M solution.
-
Heating block or water bath.
2. Hydrolysis Procedure
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Spike with the this compound internal standard.
-
Add HCl to adjust the pH to approximately 1.5.[18]
-
Seal the vial and incubate at 95°C for 4 hours to hydrolyze the glycosides.[18]
-
Cool the vial to room temperature.
-
Neutralize the sample by adding NaOH to adjust the pH to around 3.5.[18]
-
Add 2 g of NaCl.
-
Proceed with the HS-SPME-GC-MS analysis as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the analysis of 4-Ethyl-2-methoxyphenol (4-EMP) in wine.
Caption: Logical relationship illustrating the principle of Stable Isotope Dilution Analysis (SIDA).
References
- 1. 4-Ethyl-2-methoxyphenol | 2785-89-9 | Benchchem [benchchem.com]
- 2. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 3. awri.com.au [awri.com.au]
- 4. ecommons.cornell.edu [ecommons.cornell.edu]
- 5. ETS Labs [etslabs.com]
- 6. ETS Labs [etslabs.com]
- 7. agilent.com [agilent.com]
- 8. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry [mdpi.com]
- 9. escholarship.org [escholarship.org]
- 10. awri.com.au [awri.com.au]
- 11. Synthesis and stable isotope dilution assay of ethanethiol and diethyl disulfide in wine using solid phase microextraction. Effect of aging on their levels in wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative determination of 4-ethylphenol and 4-ethyl-2-methoxyphenol in wines by a stable isotope dilution assay-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 16. researchgate.net [researchgate.net]
- 17. agilent.com [agilent.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Quantification of 4-Ethylguaiacol in Food Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethylguaiacol (4-EG) is a volatile phenolic compound that significantly influences the aromatic profile of various foods and beverages. It is particularly known for its characteristic spicy, smoky, and clove-like aromas.[1][2] While it can contribute positively to the flavor of certain products, its presence above specific concentrations, often resulting from microbial activity (e.g., Brettanomyces yeast), can be considered a spoilage indicator, particularly in the wine industry.[2][3] Accurate quantification of 4-ethylguaiacol is therefore crucial for quality control and ensuring the desired sensory characteristics of food products. This application note provides detailed protocols for the analysis of 4-ethylguaiacol in food samples, with a primary focus on wine, using common analytical techniques.
Analytical Methodologies
The quantification of 4-ethylguaiacol in complex food matrices typically requires a combination of effective sample preparation and sensitive analytical instrumentation.[4][5] The most common methods employed are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds like 4-ethylguaiacol.[6][7] Sample preparation often involves an extraction step to isolate the analyte from the sample matrix. Common extraction techniques include:
-
Solid-Phase Microextraction (SPME): A solvent-free method where a coated fiber is exposed to the headspace of the sample or directly immersed in it to adsorb volatile and semi-volatile compounds.[7]
-
Liquid-Liquid Extraction (LLE): A conventional method where the sample is mixed with an immiscible solvent to extract the analyte.[8]
-
Solid-Phase Extraction (SPE): A technique where the sample is passed through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the determination of 4-ethylguaiacol.[9][10] It is often coupled with Diode Array Detection (DAD) or Fluorescence Detection (FLD) for enhanced selectivity and sensitivity.[9][10] A significant advantage of some HPLC methods is the ability to directly inject the sample after minimal preparation, such as dilution and filtration.[9][10]
Experimental Workflow
The general workflow for the quantification of 4-ethylguaiacol in food samples involves sample preparation, chromatographic separation, detection, and data analysis.
Figure 1. General experimental workflow for the quantification of 4-Ethylguaiacol.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods for the quantification of 4-ethylguaiacol in wine.
| Analytical Method | Sample Preparation | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Reference |
| LC-MS-MS | Dilution with methanol | 10 - 5000 | 10 | 50 | [9] |
| HPLC-DAD | Dilution with water | 10 - 5000 | 10 | 50 | [9][11] |
| HPLC-FLD | Dilution with water | 10 - 10000 | 10 | 50 | [9][11] |
| HS-SPME-GC-MS | Headspace SPME | 40 - 400 | 1 | 5 | [4] |
| LLE-GC-MS | Pentane/diethyl ether (2:1) | Not Specified | 11 | 11 | [4] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Detailed Experimental Protocols
Protocol 1: Quantification of 4-Ethylguaiacol in Wine by HPLC-DAD
This protocol is based on the method described by Caboni et al. (2007).[9][10]
1. Materials and Reagents
-
4-Ethylguaiacol standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (ultrapure)
-
Syringe filters (0.45 µm)
2. Standard Preparation
-
Prepare a stock solution of 4-ethylguaiacol in methanol.
-
Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 10 to 5000 µg/L.[9]
3. Sample Preparation
-
Filter the wine sample through a 0.45 µm syringe filter.
-
Dilute the filtered wine sample 1:10 (v/v) with ultrapure water.[11]
4. HPLC-DAD Conditions
-
Column: C18 reversed-phase column
-
Mobile Phase: Gradient of acetonitrile and water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Quantification: Use an external standard calibration curve. For matrices with significant interference, the standard addition method is recommended.[9][10]
Protocol 2: Quantification of 4-Ethylguaiacol in Wine by GC-MS with SPME
This protocol is a general representation based on common SPME-GC-MS methods.
1. Materials and Reagents
-
4-Ethylguaiacol standard
-
Sodium chloride (NaCl)
-
SPME fiber assembly (e.g., Polydimethylsiloxane - PDMS)
-
20 mL headspace vials with septa
2. Standard Preparation
-
Prepare a stock solution of 4-ethylguaiacol in ethanol (B145695).
-
Prepare working standard solutions by spiking a model wine solution (e.g., 12% ethanol in water) to cover the expected concentration range in the samples (e.g., 40-400 µg/L).[4]
3. Sample Preparation
-
Place 10 mL of the wine sample into a 20 mL headspace vial.
-
Add NaCl to saturate the solution (this enhances the release of volatile compounds).
-
Add a magnetic stir bar.
-
Seal the vial with a septum cap.
4. SPME Procedure
-
Place the vial in a heating block with magnetic stirring.
-
Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 40°C).
-
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
5. GC-MS Conditions
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms)
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometer: Electron ionization (EI) mode (70 eV). Acquire data in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
-
Quantification: Use an internal standard (e.g., deuterated 4-ethylphenol) and a calibration curve prepared in a model wine matrix.
Conclusion
The choice of analytical method for the quantification of 4-ethylguaiacol depends on the specific food matrix, the required sensitivity, and the available instrumentation. For wine samples, both HPLC-DAD/FLD and GC-MS with appropriate sample preparation can provide accurate and reliable results. The detailed protocols and data presented in this application note serve as a valuable resource for researchers and quality control professionals involved in the analysis of this important flavor compound.
References
- 1. 4-ethyl guaiacol, 2785-89-9 [thegoodscentscompany.com]
- 2. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 3. 4-Ethylphenol, 4-ethylguaiacol and 4-ethylcatechol in red wines: Microbial formation, prevention, remediation and overview of analytical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ecommons.cornell.edu [ecommons.cornell.edu]
- 8. researchgate.net [researchgate.net]
- 9. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-Ethylguaiacol (4-EG) Sample Preparation
Introduction
4-Ethylguaiacol (4-EG) is a volatile phenolic compound that can significantly impact the sensory profile of various products, most notably wine, where it is often associated with "Brett" character, described as barnyard, horsey, or smoky aromas.[1] Accurate quantification of 4-EG is crucial for quality control in the food and beverage industry. This document provides detailed application notes and protocols for the sample preparation of 4-EG for analysis, primarily by gas chromatography (GC). The choice of sample preparation method is critical and depends on the sample matrix, the required sensitivity, and the available instrumentation. The most common techniques include Headspace Solid-Phase Microextraction (HS-SPME), Liquid-Liquid Extraction (LLE), and Stir Bar Sorptive Extraction (SBSE).[2][3]
Headspace Solid-Phase Microextraction (HS-SPME)
Principle
HS-SPME is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample.[4] Volatile analytes, such as 4-EG, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. The fiber is subsequently retracted and transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[4] This method is valued for its simplicity, speed, and sensitivity.
Application Notes
HS-SPME is particularly well-suited for the analysis of volatile and semi-volatile compounds in complex matrices like wine.[2] The selection of the fiber coating is a critical parameter. For 4-EG analysis, a non-polar polydimethylsiloxane (B3030410) (PDMS) coating is commonly used.[2][5] Method optimization involves several factors, including extraction temperature, time, sample volume, and the addition of salt (salting out) to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.[2] It's important to note that matrix effects can be a concern with SPME-based methods, potentially requiring the use of standard addition for accurate quantification.[2][6]
Experimental Protocol: HS-SPME for 4-EG in Wine
-
Sample Preparation:
-
Pipette a defined volume of wine (e.g., 5 mL) into a headspace vial (e.g., 20 mL).
-
Add a saturated solution of sodium chloride (NaCl) to increase the ionic strength of the sample.
-
If an internal standard is used, it should be added to the sample at this stage.
-
-
Extraction:
-
Desorption and Analysis:
-
Retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a specified time (e.g., 5 minutes).[7]
-
The desorbed analytes are transferred to the GC column for separation and subsequent detection, typically by mass spectrometry (MS) or flame ionization detection (FID).[3][8]
-
Workflow Diagram: HS-SPME
Caption: Workflow for 4-EG analysis using HS-SPME.
Liquid-Liquid Extraction (LLE)
Principle
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[9] For 4-EG analysis in wine, the compound is extracted from the aqueous wine matrix into an organic solvent in which it is more soluble.[10] This method is robust and can handle a wide range of sample concentrations.
Application Notes
LLE is a versatile and cost-effective method for extracting 4-EG.[11] The choice of extraction solvent is crucial for achieving good recovery. A mixture of pentane (B18724) and diethyl ether (2:1) has been shown to be effective.[2] LLE can be more time-consuming and uses larger volumes of organic solvents compared to microextraction techniques.[6] However, it is less prone to the matrix effects observed with SPME.[6] The efficiency of the extraction can be influenced by factors such as the solvent-to-sample ratio, pH of the aqueous phase, and the number of extraction steps.
Experimental Protocol: LLE for 4-EG in Wine
-
Sample Preparation:
-
Measure a specific volume of wine (e.g., 20 mL) into a separatory funnel or a suitable extraction vessel.[12]
-
Add an internal standard if required.
-
-
Extraction:
-
Add the extraction solvent (e.g., 2 mL of pentane/diethyl ether 2:1) to the wine sample.[12]
-
Shake the mixture vigorously for a set period (e.g., 1-2 minutes) to ensure thorough mixing and partitioning of the analyte.
-
Allow the layers to separate. Centrifugation can be used to expedite this process.
-
-
Concentration and Analysis:
-
Carefully collect the organic layer containing the extracted 4-EG.
-
The extract can be concentrated under a gentle stream of nitrogen if necessary.
-
Inject an aliquot of the final extract into the GC for analysis.
-
Workflow Diagram: LLE
Caption: Workflow for 4-EG analysis using LLE.
Stir Bar Sorptive Extraction (SBSE)
Principle
SBSE is a sorbent-based extraction technique that utilizes a magnetic stir bar coated with a thick layer of a sorptive phase, typically polydimethylsiloxane (PDMS).[13][14] The stir bar is placed into the sample and stirred, allowing for the extraction of analytes into the coating.[13] Compared to SPME, SBSE uses a much larger volume of the sorptive phase, resulting in higher extraction efficiency and lower detection limits.[13][15] After extraction, the analytes are typically thermally desorbed from the stir bar for GC analysis.
Application Notes
SBSE is a highly sensitive method for the determination of trace levels of organic compounds in aqueous samples.[13][14] For the analysis of polar compounds like 4-EG, specialized coatings such as ethylene (B1197577) glycol/polydimethylsiloxane (EG/PDMS) can provide good sensitivity and reproducibility.[15] The extraction efficiency in SBSE is influenced by the sample matrix, stirring speed, extraction time, and temperature.[14] The large sorbent volume makes SBSE particularly suitable for ultra-trace analysis.[16]
Experimental Protocol: SBSE for 4-EG in Wine
-
Sample Preparation:
-
Place a defined volume of the wine sample into a suitable vial.
-
Add an internal standard if necessary.
-
-
Extraction:
-
Place the SBSE stir bar (e.g., EG/PDMS coated) into the sample vial.
-
Stir the sample at a constant speed for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.[14]
-
-
Desorption and Analysis:
-
After extraction, remove the stir bar from the sample, rinse it with deionized water, and gently dry it with a lint-free tissue.
-
Place the stir bar into a thermal desorption tube.
-
The tube is then placed in a thermal desorption unit connected to a GC-MS system for analysis.
-
Workflow Diagram: SBSE
Caption: Workflow for 4-EG analysis using SBSE.
Quantitative Data Summary
The following table summarizes the quantitative performance data for the different sample preparation methods for 4-EG analysis found in the literature.
| Method | Matrix | Linearity Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| HS-SPME-GC | Red Wine | 40 - 400 | 1 | 5 | - | [2] |
| HS-SPME-GC-FID | Model Wine | 5 - 5000 | low µg/L range | - | - | [6] |
| LLE-GC-MS | Red Wine | - | - | 11 | 98 - 102 | [2] |
| SBSE-GC-MS | Wine | R² ≥ 0.990 | 0.5 | - | 72.2 - 142.4 | [15] |
| HPLC-DAD | Wine | 10 - 5000 | 10 | 50 | - | [17] |
| HPLC-Fluorescence | Wine | 10 - 10,000 | 10 | 50 | - | [17] |
| LC-MS-MS | Wine | 10 - 5000 | 10 | 50 | - | [17] |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) can vary based on the specific instrumentation and method parameters used. Recovery values can also be matrix-dependent.
Conclusion
The selection of an appropriate sample preparation method for 4-ethylguaiacol analysis is a critical step that influences the accuracy, sensitivity, and throughput of the entire analytical workflow. HS-SPME offers a fast and solventless approach, ideal for routine screening of volatile compounds. LLE, a more traditional method, is robust and less susceptible to matrix interference. SBSE provides the highest sensitivity, making it suitable for trace-level quantification. The choice of method should be guided by the specific analytical requirements, including the sample matrix complexity, the expected concentration range of 4-EG, and the available laboratory resources. For all methods, proper validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential to ensure reliable results.
References
- 1. ecommons.cornell.edu [ecommons.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Determination of 4-ethylguaiacol and 4-ethylphenol in red wines using headspace-solid-phase microextraction-gas chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 8. researchgate.net [researchgate.net]
- 9. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stir bar sorptive extraction for trace analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. research.tue.nl [research.tue.nl]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Ethyl-2-methoxyphenol-d2 in Flavor and Aroma Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol, commonly known as 4-ethylguaiacol (4-EG), is a volatile phenolic compound that plays a significant role in the aroma and flavor profiles of various foods and beverages. It is particularly important in the context of alcoholic beverages like wine and beer, where it can be both a desirable aroma contributor and an indicator of spoilage. This document provides detailed application notes and protocols for the use of its deuterated isotopologue, 4-Ethyl-2-methoxyphenol-d2 (4-EG-d2), in flavor and aroma research. 4-EG-d2 serves as an excellent internal standard in stable isotope dilution assays (SIDA) for the accurate quantification of 4-EG.
Flavor Profile of 4-Ethylguaiacol (4-EG):
4-Ethylguaiacol is characterized by a range of aroma descriptors, which can be perceived differently based on its concentration and the food matrix.[1]
-
Positive attributes (at low concentrations): Spicy, clove-like, smoky, bacon-like.[1]
-
Negative attributes (at high concentrations, often indicating spoilage): Medicinal, phenolic, "Brett" character (a term used in the wine industry to describe off-flavors caused by Brettanomyces yeast).[1]
Application: Stable Isotope Dilution Analysis (SIDA)
This compound is primarily used as an internal standard for the precise and accurate quantification of 4-ethylguaiacol in complex matrices. The principle of SIDA relies on the addition of a known amount of the isotopically labeled standard to the sample. The labeled standard is chemically identical to the analyte of interest and therefore exhibits the same behavior during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the unlabeled analyte to the labeled standard using mass spectrometry, accurate quantification can be achieved, compensating for matrix effects and variations in extraction efficiency.[2][3]
Key Advantages of Using this compound in SIDA:
-
High Accuracy and Precision: Minimizes errors associated with sample preparation and matrix effects.
-
Improved Sensitivity: Allows for the detection and quantification of low concentrations of 4-ethylguaiacol.
-
Method Robustness: Provides reliable results across different sample types and analytical runs.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of 4-ethylguaiacol using various analytical methods, including those employing deuterated internal standards.
Table 1: Method Detection and Quantification Limits for 4-Ethylguaiacol
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS with deuterated IS | Wine | 100 ng/L | - | [4] |
| LC-MS/MS | Wine | 10 µg/L | 50 µg/L | [5] |
| HPLC-DAD | Wine | 10 µg/L | 50 µg/L | [5] |
| HPLC-Fluorescence | Wine | 10 µg/L | 50 µg/L | [5] |
| HS-SPME-GC-MS | Red Wine | 1 µg/L | 5 µg/L | [6] |
| LLE-GC-MS | Red Wine | - | 11 µg/L | [7] |
Table 2: Sensory Thresholds of 4-Ethylguaiacol
| Matrix | Sensory Threshold | Reference |
| Wine | >600 µg/L (can be perceived as off-flavor) | [1] |
| Wine | 33 - 135 µg/L | [8] |
Table 3: Typical Concentration Ranges of 4-Ethylguaiacol in Red Wine
| Wine Type | Concentration Range | Mean Concentration | Reference |
| Australian Red Wines | 1 µg/L (Pinot Noir) - 437 µg/L (Merlot) | 99 µg/L | [9] |
Experimental Protocols
Protocol 1: Quantification of 4-Ethylguaiacol in Wine using SPME-GC-MS and this compound Internal Standard
This protocol is adapted from methodologies described for the analysis of volatile phenols in wine.[6][10][11]
1. Materials and Reagents:
-
This compound (internal standard solution in ethanol)
-
4-Ethylguaiacol (analytical standard)
-
Sodium chloride (NaCl), analytical grade
-
Milli-Q water or equivalent
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) device with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber
2. Sample Preparation:
-
Pipette 10 mL of the wine sample into a 20 mL headspace vial.
-
Add a known amount of the this compound internal standard solution to achieve a final concentration of approximately 10 µg/L.
-
Add 4 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
-
Immediately seal the vial with the screw cap.
3. SPME Extraction:
-
Place the vial in a heating block or water bath equipped with a magnetic stirrer, set to 40°C.
-
Equilibrate the sample for 5 minutes with agitation (e.g., 1000 rpm).
-
Expose the SPME fiber to the headspace of the sample for 10-20 minutes at 40°C.
4. GC-MS Analysis:
-
Injector: Desorb the SPME fiber in the GC injector port at 250-260°C for 5-10 minutes in splitless mode.
-
Column: Use a suitable capillary column for volatile compound analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp 1: Increase to 130°C at 25°C/min.
-
Ramp 2: Increase to 170°C at 10°C/min.
-
Ramp 3: Increase to 300°C at 25°C/min, hold for 3 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Operate in electron ionization (EI) mode at 70 eV.
-
Acquire data in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for enhanced sensitivity and selectivity.
-
Ions to monitor for 4-Ethylguaiacol (quantifier and qualifier): m/z 137, 122.
-
Ions to monitor for this compound (quantifier and qualifier): m/z 139, 124 (assuming d2 on the ethyl group). Note: The exact m/z values will depend on the position of the deuterium (B1214612) labels.
-
5. Quantification:
-
Construct a calibration curve using standard solutions of 4-ethylguaiacol with a constant concentration of the this compound internal standard.
-
Calculate the concentration of 4-ethylguaiacol in the sample based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Protocol 2: Synthesis of Deuterated 4-Ethylguaiacol (Illustrative Example)
The synthesis of deuterated standards is a specialized process. The following is a conceptual outline based on the synthesis of a related deuterated compound, 2,3,5,6-[2H4]-4-Ethylphenol.[9] A specific synthesis for this compound would require adaptation by a synthetic chemist.
1. Starting Material: 4-Vinylguaiacol. 2. Deuteration Step: Catalytic reduction of the vinyl group of 4-vinylguaiacol using deuterium gas (D2) in the presence of a suitable catalyst (e.g., palladium on carbon). 3. Purification: The resulting this compound would be purified using techniques such as column chromatography or distillation. 4. Characterization: The final product's identity and isotopic enrichment would be confirmed by NMR and mass spectrometry.
Visualizations
Caption: Workflow for the quantification of 4-ethylguaiacol using SPME-GC-MS with a deuterated internal standard.
Caption: Relationship between 4-ethylguaiacol and its deuterated internal standard in SIDA.
Caption: Factors influencing the formation and sensory perception of 4-ethylguaiacol in wine.
References
- 1. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. imreblank.ch [imreblank.ch]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of 4-ethylphenol and 4-ethylguaiacol in red wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for 4-Ethyl-2-methoxyphenol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2-methoxyphenol-d2, the deuterated analog of 4-ethylguaiacol, serves as a highly effective internal standard for the precise quantification of its non-labeled counterpart in a variety of matrices. Its use in analytical methods, particularly those employing mass spectrometry, is crucial for correcting sample preparation losses and instrumental variability, thereby enhancing the accuracy and reproducibility of results.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in research and development settings.
Physicochemical Properties and Mass Spectrometry Data
A comprehensive understanding of the physicochemical properties of both the analyte and its deuterated internal standard is fundamental for method development. The key properties and expected mass-to-charge ratios (m/z) for use in mass spectrometry are summarized below.
| Property | 4-Ethyl-2-methoxyphenol | This compound |
| Synonyms | 4-Ethylguaiacol, 2-Methoxy-4-ethylphenol | 4-Ethylguaiacol-d2 |
| Molecular Formula | C₉H₁₂O₂ | C₉H₁₀D₂O₂ |
| Molecular Weight | 152.19 g/mol [3][4][5][6] | ~154.20 g/mol |
| CAS Number | 2785-89-9[3][4] | Not available |
| Appearance | Clear colorless to pale yellow liquid | Not available |
| Boiling Point | 234-236 °C[7] | Not available |
| Melting Point | 15 °C[7] | Not available |
| Solubility | Soluble in organic solvents like methanol (B129727), ethanol, and diethyl ether. | Soluble in organic solvents. |
| Expected [M-H]⁻ in Negative ESI-MS | 151.08 | 153.09 |
| Expected Fragment Ion from [M-H]⁻ (Loss of -CH₃) | 136.06 | 138.07 |
| Expected [M]⁺· in EI-MS (GC-MS) | 152 | 154 |
| Expected Fragment Ion from [M]⁺· in EI-MS (Loss of -CH₃) | 137 | 139 |
Applications
The primary application of this compound is as an internal standard in quantitative analytical methods.[8] Deuterated standards are considered the gold standard in mass spectrometry-based quantification due to their near-identical chemical and physical properties to the analyte of interest, ensuring they co-elute chromatographically and experience similar ionization and matrix effects.[1][2]
Key applications include:
-
Food and Beverage Analysis: Quantifying 4-ethylguaiacol in wine, beer, and other fermented beverages where it can be an indicator of microbial spoilage (e.g., by Brettanomyces).[1] The concentration of 4-ethylguaiacol in red wine can range from 0 to 300 µg/L.[1]
-
Pharmacokinetic Studies: In drug development, if 4-ethylguaiacol or a structurally similar compound is a metabolite of a drug candidate, the deuterated standard can be used to accurately measure its concentration in biological fluids like plasma and urine.
-
Metabolic Research: Tracing the metabolic fate of 4-ethylguaiacol or related phenolic compounds in biological systems.
Experimental Protocols
The following are detailed protocols for the use of this compound as an internal standard in LC-MS/MS and GC-MS analysis.
Protocol 1: Quantification of 4-Ethylguaiacol in Wine using LC-MS/MS
This protocol is designed for the quantification of 4-ethylguaiacol in wine samples.
1. Materials and Reagents
-
4-Ethyl-2-methoxyphenol (analyte standard)
-
This compound (internal standard)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Wine samples
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-Ethyl-2-methoxyphenol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with a 50:50 methanol:water mixture to achieve concentrations ranging from 1 µg/L to 500 µg/L.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge: Pass 5 mL of methanol through the C18 cartridge, followed by 5 mL of water.
-
Load the sample: Take 10 mL of the wine sample and spike it with 100 µL of the 10 µg/mL internal standard spiking solution (final concentration of 100 µg/L). Load the spiked wine sample onto the conditioned SPE cartridge at a flow rate of approximately 2 mL/min.
-
Wash the cartridge: Wash the cartridge with 5 mL of water to remove sugars and other polar interferences.
-
Elute the analyte: Elute the analyte and internal standard with 5 mL of methanol.
-
Evaporate and reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient: Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-Ethyl-2-methoxyphenol: Precursor ion m/z 151.1 → Product ion m/z 136.1
-
This compound: Precursor ion m/z 153.1 → Product ion m/z 138.1
-
-
5. Data Analysis
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Determine the concentration of 4-ethylguaiacol in the wine samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Quantification of 4-Ethylguaiacol in Human Plasma using GC-MS
This protocol is suitable for the analysis of 4-ethylguaiacol in human plasma samples.
1. Materials and Reagents
-
4-Ethyl-2-methoxyphenol (analyte standard)
-
This compound (internal standard)
-
Methanol (GC grade)
-
Diethyl ether (GC grade)
-
Human plasma (blank)
-
Sodium sulfate (B86663) (anhydrous)
2. Preparation of Standard Solutions
-
Prepare stock and working standard solutions as described in Protocol 1, using methanol as the solvent.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Spike the sample: To 1 mL of plasma, add 50 µL of the internal standard working solution (e.g., at a concentration of 1 µg/mL).
-
Protein precipitation: Add 2 mL of cold methanol to the plasma sample, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a new tube and add 5 mL of diethyl ether. Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
-
Isolate the organic layer: Carefully transfer the upper organic layer (diethyl ether) to a clean tube.
-
Dry and concentrate: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
4. GC-MS Analysis
-
Gas Chromatography (GC) Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 60 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Selected Ion Monitoring (SIM) m/z values:
-
4-Ethyl-2-methoxyphenol: m/z 152 (molecular ion), 137 (fragment ion)
-
This compound: m/z 154 (molecular ion), 139 (fragment ion)
-
-
5. Data Analysis
-
Construct a calibration curve and quantify the analyte concentration as described in Protocol 1, using the peak area ratios obtained from the SIM data.
Visualizations
Caption: LC-MS/MS workflow for wine analysis.
Caption: GC-MS workflow for plasma analysis.
Safety Precautions
Handle this compound and its non-deuterated form with appropriate safety measures in a well-ventilated laboratory. Wear personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
References
- 1. What you never knew about Brettanomyces: 4-ethylphenol vs 4-ethylguaiacol — LADY SOMM [ladysomm.net]
- 2. gilsoncn.com [gilsoncn.com]
- 3. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 4. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 5. Human Metabolome Database: Showing metabocard for 4-Ethyl-2-methoxyphenol (HMDB0040175) [hmdb.ca]
- 6. 4-Ethyl-2-methoxyphenol, 98% | Fisher Scientific [fishersci.ca]
- 7. 4-Ethyl-2-methoxyphenol | 2785-89-9 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 4-Ethyl-2-methoxyphenol-d2 Signal Intensity
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting signal intensity issues encountered during the analysis of 4-Ethyl-2-methoxyphenol-d2. This deuterated internal standard is crucial for the accurate quantification of its non-labeled counterpart, 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol), a compound of interest in various fields, including food and beverage analysis, and environmental monitoring.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am observing a complete loss or a very weak signal for my this compound internal standard. What are the potential causes?
A sudden or complete loss of signal can be alarming. The issue can generally be traced back to one of three areas: the sample preparation, the analytical instrumentation (GC-MS or LC-MS), or the internal standard itself.
Troubleshooting Steps:
-
Verify the Internal Standard Solution:
-
Concentration and Integrity: Double-check the concentration of your this compound working solution. Ensure it has been stored correctly to prevent degradation. Prepare a fresh dilution from your stock solution to rule out degradation or evaporation of the solvent.
-
Purity: If possible, verify the purity of the deuterated standard. Impurities can sometimes interfere with the analysis.
-
-
Isolate the Mass Spectrometer (MS):
-
Direct Infusion (for LC-MS): Bypass the liquid chromatography (LC) system and directly infuse a solution of this compound into the mass spectrometer. If a stable and strong signal is observed, the problem likely lies within the LC system. If the signal is still weak or absent, the issue is with the MS or the standard itself.
-
-
Check the Gas or Liquid Chromatography (GC/LC) System:
-
Leaks: Inspect for any leaks in the LC system, as this can lead to inconsistent flow rates and low signal.
-
Column Integrity: A degraded or clogged column can result in poor peak shape and reduced signal intensity.
-
Injection Issues: Ensure the correct injection volume is being used and that the autosampler is functioning correctly.
-
Q2: My this compound signal is inconsistent across a batch of samples. What could be the reason?
Signal variability, especially when this compound is used as an internal standard, can significantly impact the accuracy of your quantitative results. The primary culprits are often matrix effects or issues with the stability of the deuterated label.
Troubleshooting Steps:
-
Investigate Matrix Effects:
-
Differential Ion Suppression/Enhancement: Even with co-elution, the analyte and the deuterated internal standard can be affected differently by components in the sample matrix. This "differential matrix effect" can lead to inaccurate quantification.
-
Post-Column Infusion Experiment (LC-MS): This technique can help identify regions in the chromatogram where ion suppression is occurring.
-
-
Check for Isotopic Exchange:
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium (B1214612) atoms on the internal standard can sometimes exchange with protons from the sample matrix or solvents, a phenomenon known as back-exchange. This is more likely if the deuterium labels are in chemically labile positions.
-
Stability Study: To assess for H/D exchange, incubate the this compound in a blank matrix under the same conditions as your sample preparation and analysis. Analyze the sample and look for any increase in the signal of the non-deuterated 4-Ethyl-2-methoxyphenol.
-
Q3: The retention time of my this compound is shifting. Should I be concerned?
A slight shift in retention time between an analyte and its deuterated internal standard is a known phenomenon called the "chromatographic isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. While a small, consistent shift may not be problematic, a significant or variable shift can lead to differential matrix effects and compromise quantification.
Troubleshooting Steps:
-
Assess the Degree of Separation: Overlay the chromatograms of 4-Ethyl-2-methoxyphenol and this compound. If the peaks are still largely overlapping, the impact on quantification may be minimal.
-
Optimize Chromatography: If the separation is significant, you may need to adjust your chromatographic method (e.g., gradient, temperature) to improve co-elution.
Quantitative Data Summary
The following table provides typical starting parameters for the analysis of 4-Ethyl-2-methoxyphenol. These should be optimized for your specific instrument and application.
| Parameter | GC-MS | LC-MS/MS |
| Precursor Ion (m/z) | 154 (for d2-analog) | 155.1 [M+H]⁺ (for d2-analog) |
| Product Ions (m/z) | 139, 111, 83 | 140.1, 122.1, 94.1 |
| Collision Energy (eV) | N/A | 10-25 (to be optimized) |
| Ionization Mode | Electron Ionization (EI) | Electrospray Ionization (ESI), Positive |
| Capillary Voltage (kV) | N/A | 3.0 - 4.5 |
| Source Temperature (°C) | 230 - 280 | 120 - 150 |
| Desolvation Temp. (°C) | N/A | 350 - 500 |
Note: The precursor and product ions for the d2-analog are predicted based on the non-deuterated compound. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Direct Infusion Analysis for LC-MS System Check
Objective: To isolate the mass spectrometer and verify the signal of this compound independent of the LC system.
Methodology:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration expected to give a strong signal (e.g., 100 ng/mL).
-
Disconnect the LC column from the mass spectrometer's ion source.
-
Use a syringe pump to directly infuse the standard solution into the ion source at a low, constant flow rate (e.g., 5-10 µL/min).
-
Acquire data on the mass spectrometer in full scan or MRM mode for the expected precursor and product ions of this compound.
-
Expected Outcome: A stable and strong signal indicates the MS is functioning correctly. A weak or absent signal points to an issue with the MS settings, the ion source, or the standard solution itself.
Protocol 2: Post-Column Infusion for Ion Suppression Evaluation
Objective: To identify regions of ion suppression in the chromatogram caused by the sample matrix.
Methodology:
-
Set up the LC-MS system as for a regular sample analysis.
-
Prepare a standard solution of this compound.
-
Using a T-junction, continuously infuse the standard solution into the mobile phase flow after the analytical column and before the mass spectrometer's ion source.
-
Inject a blank matrix sample (an extract of the same type as your samples, but without the analyte or internal standard).
-
Acquire data, monitoring the signal of the infused this compound.
-
Expected Outcome: A stable baseline signal will be observed. Dips in this baseline correspond to retention times where matrix components are eluting and causing ion suppression.
Visualizations
Caption: A logical workflow for troubleshooting signal intensity issues with this compound.
Caption: A simplified experimental workflow for the analysis of 4-Ethyl-2-methoxyphenol using a deuterated internal standard.
Technical Support Center: 4-Ethylguaiacol (4-EG) Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of 4-Ethylguaiacol (4-EG).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact 4-EG quantification?
A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting compounds from the sample matrix. In the context of 4-Ethylguaiacol (4-EG) analysis, components of complex matrices like wine, beer, or biological fluids can interfere with the ionization of 4-EG in the mass spectrometer's ion source. This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification.[1][2]
Q2: What are the common matrices where 4-EG is quantified and what are the expected challenges?
A2: 4-EG is commonly quantified in:
-
Wine: The wine matrix is complex, containing sugars, organic acids, polyphenols, and ethanol, which can all contribute to matrix effects. Polyphenols and ethanol, in particular, have been shown to influence the volatility of 4-EG.[3][4]
-
Beer: Similar to wine, beer has a complex matrix containing proteins, carbohydrates, and other fermentation byproducts that can interfere with 4-EG analysis.[5][6]
-
Biological Fluids (Plasma, Urine): These matrices contain salts, proteins, lipids, and metabolites that are known to cause significant ion suppression in LC-MS/MS analysis.[7][8]
Q3: What are the primary analytical techniques used for 4-EG quantification?
A3: The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). GC-MS is often preferred due to the volatile nature of 4-EG.[9] HPLC with Diode Array Detection (DAD) or fluorescence detection has also been used.[10]
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC-MS and LC-MS/MS analysis of 4-EG.
Low Analyte Recovery
Q4: I am experiencing low recovery of 4-EG from my wine samples using Solid-Phase Extraction (SPE). What are the possible causes and solutions?
A4: Low recovery in SPE can be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Problem: Incomplete retention of 4-EG on the SPE cartridge.
-
Cause: The sorbent polarity may not be appropriate for 4-EG, or the sample loading conditions (e.g., pH, solvent strength) are not optimal. Phenolic compounds like 4-EG can have a high affinity for the aqueous phase, especially at certain pH values.[11]
-
Solution:
-
Ensure you are using a sorbent with appropriate retention characteristics for phenols, such as a reversed-phase polymer (e.g., Oasis HLB).
-
Acidify the sample to a pH of approximately 2 to ensure 4-EG is in its neutral form, promoting retention on a reversed-phase sorbent.
-
Dilute the sample with a weaker solvent before loading to improve binding.[12]
-
Decrease the flow rate during sample loading to allow for sufficient interaction between 4-EG and the sorbent.[12][13]
-
-
-
Problem: 4-EG is lost during the washing step.
-
Cause: The wash solvent is too strong and is prematurely eluting the 4-EG from the cartridge.
-
Solution: Use a weaker wash solvent. For reversed-phase SPE, this means using a lower percentage of organic solvent in the wash solution.
-
-
Problem: Incomplete elution of 4-EG from the cartridge.
-
Cause: The elution solvent is not strong enough to desorb 4-EG from the sorbent.
-
Solution:
-
Increase the strength of the elution solvent. For reversed-phase SPE, this involves increasing the percentage of organic solvent.
-
Ensure the elution solvent volume is sufficient to completely elute the analyte.
-
Consider adding a small amount of a modifier (e.g., a base like ammonium (B1175870) hydroxide (B78521) for a phenolic compound) to the elution solvent to improve recovery.
-
-
The following diagram illustrates a decision-making workflow for troubleshooting low SPE recovery.
Caption: Troubleshooting workflow for low SPE recovery of 4-EG.
Signal Suppression/Enhancement in LC-MS/MS
Q5: My 4-EG signal is significantly suppressed when analyzing red wine samples via LC-MS/MS. How can I identify and mitigate this?
A5: Ion suppression in LC-MS/MS is a common matrix effect, especially in complex samples like red wine.
-
Identifying Ion Suppression:
-
Post-Column Infusion: A definitive method to identify ion suppression is a post-column infusion experiment. A constant flow of a 4-EG standard solution is introduced into the LC flow stream after the analytical column but before the mass spectrometer. A blank matrix extract is then injected. A dip in the constant 4-EG signal indicates the retention time at which matrix components are eluting and causing suppression.
-
-
Mitigating Ion Suppression:
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering compounds before analysis.
-
Solid-Phase Extraction (SPE): Use a well-chosen SPE sorbent and protocol to clean up the sample.
-
Liquid-Liquid Extraction (LLE): This can be effective in separating 4-EG from more polar matrix components.
-
QuEChERS: This method combines extraction and cleanup steps and can be effective for complex matrices.[5][6]
-
-
Optimize Chromatography:
-
Change Column Chemistry: Switching to a column with a different stationary phase can alter the elution profile of interfering compounds relative to 4-EG.
-
Modify Gradient: Adjusting the gradient elution profile can help to chromatographically separate 4-EG from the suppression zone.
-
-
Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 4-EG is the best choice as it will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the signal. If a SIL-IS is not available, a structural analog can be used, but with caution.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed. This helps to compensate for matrix effects, but it may not account for sample-to-sample variability.
-
Standard Addition: This method involves adding known amounts of 4-EG standard to the sample and can be very effective at correcting for matrix effects, although it is more time-consuming.[9][10]
-
The following diagram illustrates the workflow for addressing ion suppression.
Caption: Workflow for troubleshooting ion suppression in 4-EG analysis.
Data on Sample Preparation Methods
The choice of sample preparation method is critical for minimizing matrix effects and achieving good recovery. The following table summarizes recovery data for 4-EG using different techniques in wine.
| Sample Preparation Method | Matrix | Analyte | Recovery (%) | Reference |
| Liquid-Liquid Extraction (LLE) with pentane/diethyl ether (2:1) | Red Wine | 4-EG | 98-102 | [14] |
| QuEChERS | Beer, Wine, Fruit Juice | 4-EG | >90 | [5] |
| Solid-Phase Extraction (SPE) with Oasis HLB | Plasma | Various Drugs | >75 | [15] |
| QuEChERS | Beer | Mycotoxins | 70-110 | [6] |
Experimental Protocols
Protocol 1: QuEChERS Extraction of 4-EG from Beer
This protocol is adapted from the general QuEChERS methodology for beverages.[5]
-
Sample Preparation:
-
Degas the beer sample by sonication or vigorous shaking.
-
Transfer 5 mL of the degassed beer into a 15 mL centrifuge tube.
-
-
Extraction:
-
Add 2.5 mL of acetonitrile (B52724) to the centrifuge tube.
-
Vortex for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate (B86663) and sodium chloride).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at 6000 rpm for 10 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., PSA - primary secondary amine).
-
Vortex for 1 minute.
-
Centrifuge at 6000 rpm for 10 minutes.
-
-
Analysis:
-
Carefully collect the supernatant and transfer it to an autosampler vial for GC-MS or LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) of 4-EG from Red Wine using Oasis HLB Cartridges
This protocol is a general procedure for SPE of phenolic compounds from wine.
-
Sample Pre-treatment:
-
Take 10 mL of red wine and acidify to pH ~2 with a suitable acid (e.g., phosphoric acid).
-
Dilute the acidified wine 1:1 with water.
-
-
SPE Cartridge Conditioning (for standard protocols):
-
Condition an Oasis HLB SPE cartridge (e.g., 3 cc, 60 mg) with 3 mL of methanol (B129727).
-
Equilibrate the cartridge with 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the 20 mL of pre-treated sample onto the SPE cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
A second wash with a weak organic solvent (e.g., 5% methanol in water) can be performed to remove less polar interferences.
-
-
Elution:
-
Elute the 4-EG from the cartridge with 2 mL of methanol or acetonitrile into a collection tube.
-
-
Analysis:
-
The eluate can be directly injected or evaporated to dryness and reconstituted in a suitable solvent for GC-MS or LC-MS/MS analysis.
-
Note: For Oasis HLB cartridges, a simplified 3-step protocol (Load, Wash, Elute) may be applicable, eliminating the need for conditioning and equilibration steps.[16][17]
References
- 1. longdom.org [longdom.org]
- 2. Oasis HLB SPE method development using the 20 bottle approach - Protocol - OneLab [onelab.andrewalliance.com]
- 3. Influence of the matrix composition on the volatility and sensory perception of 4-ethylphenol and 4-ethylguaiacol in model wine solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. pjoes.com [pjoes.com]
- 9. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hdb.ugent.be [hdb.ugent.be]
- 12. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 13. SPE Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 14. welch-us.com [welch-us.com]
- 15. waters.com [waters.com]
- 16. waters.com [waters.com]
- 17. gcms.cz [gcms.cz]
minimizing deuterium exchange in 4-Ethyl-2-methoxyphenol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing deuterium (B1214612) exchange in 4-Ethyl-2-methoxyphenol-d2 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange, and why is it a concern for this compound?
A1: Deuterium exchange is a chemical process where a deuterium (D) atom in a labeled compound is replaced by a hydrogen (H) atom from the surrounding environment, such as from a solvent. For this compound, this can compromise the isotopic purity of the compound, leading to inaccurate results in quantitative analyses, particularly in applications like mass spectrometry where it is used as an internal standard.
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: There are two primary sites for deuterium exchange in this compound:
-
Hydroxyl (O-D) Deuterium: The deuterium on the phenolic hydroxyl group is highly labile and exchanges almost instantaneously with protons from protic solvents (e.g., water, methanol).[1][2] This is a rapid acid-base reaction.[1]
-
Aromatic Ring (C-D) Deuterium: Deuterium atoms on the aromatic ring are covalently bonded to carbon and are much less prone to exchange.[1] However, this exchange can be catalyzed by the presence of acids or bases and is accelerated by heat.[1][3]
Q3: What are the main factors that promote deuterium exchange on the aromatic ring?
A3: The stability of deuterium on the aromatic ring is influenced by several factors:
-
pH: Both acidic and basic conditions can catalyze the back-exchange of deuterium for hydrogen.[1][4] The rate of exchange is often lowest at a slightly acidic pH.[5]
-
Solvent: Protic solvents, which have exchangeable protons (e.g., water, methanol, ethanol), can act as a source of hydrogen and facilitate deuterium exchange.[1]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[6]
Q4: How should I store my this compound to ensure its long-term stability?
A4: To maintain the isotopic integrity of this compound, it is crucial to store it under the following conditions:
-
Container: Use a tightly sealed container, such as an amber glass vial with a PTFE-lined cap, to prevent exposure to atmospheric moisture.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen).[7]
-
Solvent: If in solution, use a high-purity, anhydrous, aprotic solvent (e.g., anhydrous acetonitrile (B52724), anhydrous dioxane).
-
Temperature: Store at the recommended temperature, typically in a refrigerator, and avoid freeze-thaw cycles if in solution.[7]
Troubleshooting Guides
Issue 1: Loss of Deuterium Label Detected by Mass Spectrometry
| Potential Cause | Troubleshooting Steps |
| Use of Protic Solvents | - Use only anhydrous, aprotic solvents for sample preparation and LC-MS mobile phases. - If a protic solvent is necessary, minimize the time the compound is in the solvent and keep the temperature low. |
| Acidic or Basic Conditions | - Adjust the pH of your sample and mobile phase to be as close to neutral as possible. - Avoid strong acids or bases in your sample preparation. |
| Elevated Temperature | - Keep the sample cool during storage and preparation. - Use a cooled autosampler if possible. |
| In-source Back-Exchange | - Optimize mass spectrometer ion source parameters (e.g., temperature, gas flow) to minimize in-source exchange. |
Issue 2: Disappearance or Broadening of NMR Signals
| Potential Cause | Troubleshooting Steps |
| Hydroxyl (O-D) Exchange | - The disappearance of the hydroxyl signal in ¹H NMR is expected when using deuterated solvents like CDCl₃ or DMSO-d₆ due to rapid exchange with residual water.[1][2] This confirms the presence of the hydroxyl group. |
| Moisture in NMR Solvent | - Use high-purity, dry deuterated solvents.[8] - Consider using single-use ampoules to prevent moisture absorption.[8] - Dry the NMR tube in an oven before use.[8] |
| Intermediate Exchange Rate on Aromatic Ring | - If aromatic signals are broadened, the rate of exchange may be on the NMR timescale. - Try acquiring the spectrum at a lower temperature to slow the exchange rate. |
| Paramagnetic Impurities | - Traces of paramagnetic metals can cause significant line broadening. - Purify the sample if contamination is suspected.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis to Minimize Deuterium Exchange
-
Solvent Selection:
-
Use anhydrous, aprotic solvents such as acetonitrile or dioxane for preparing stock solutions and dilutions.
-
If the mobile phase requires a protic solvent, prepare it fresh and minimize the time the sample is in the autosampler.
-
-
pH Control:
-
Ensure all solutions are at a neutral or near-neutral pH. Avoid the use of strong acid or base modifiers in the mobile phase if possible.
-
-
Temperature Control:
-
Prepare samples on ice or a cooling block.
-
Use a cooled autosampler set to 4 °C.
-
-
Procedure:
-
Dissolve this compound in the chosen anhydrous, aprotic solvent to the desired stock concentration.
-
Perform any necessary dilutions with the same anhydrous, aprotic solvent.
-
Transfer the final sample to an autosampler vial and cap it immediately.
-
Analyze the samples as quickly as possible.
-
Protocol 2: Quantification of Deuterium Loss using ¹H NMR Spectroscopy
-
Internal Standard Selection:
-
Choose a stable, non-exchangeable internal standard with a known concentration and a resonance that does not overlap with the analyte signals (e.g., 1,3,5-trimethoxybenzene).
-
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of a dry, deuterated aprotic solvent (e.g., acetonitrile-d3).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) is used (e.g., 5 times the longest T1).
-
-
Data Analysis:
-
Integrate the signals corresponding to the protons on the aromatic ring of 4-Ethyl-2-methoxyphenol and the signal of the internal standard.
-
The percentage of deuterium loss at a specific position can be calculated by comparing the integral of the corresponding proton signal to the integral of the internal standard.
-
Data Presentation
Table 1: Influence of Solvent Type on Deuterium Exchange
| Solvent Type | Examples | Potential for Deuterium Exchange | Recommendation |
| Aprotic Polar | Acetonitrile, Dioxane, Tetrahydrofuran (THF) | Low | Recommended for sample storage and preparation. |
| Aprotic Nonpolar | Hexane, Toluene | Very Low | Suitable for storage, but may have limited solubility. |
| Protic Polar | Water, Methanol, Ethanol | High | Avoid or use for the shortest possible time at low temperatures.[1] |
Table 2: Effect of pH on Aromatic C-D Bond Stability
| pH Range | Condition | Rate of Deuterium Exchange | Recommendation |
| < 4 | Acidic | Increased[1][4] | Avoid prolonged exposure. |
| 4 - 8 | Near-Neutral | Minimized[1] | Optimal working range. |
| > 8 | Basic | Increased | Avoid prolonged exposure. |
Visualizations
Caption: Factors influencing deuterium exchange in this compound.
Caption: A logical workflow for troubleshooting deuterium loss.
References
- 1. benchchem.com [benchchem.com]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. mdpi.com [mdpi.com]
- 5. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. labinsights.nl [labinsights.nl]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing LC-MS for 4-Ethyl-2-methoxyphenol-d2
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the optimization of Liquid Chromatography-Mass Spectrometry (LC-MS) parameters for 4-Ethyl-2-methoxyphenol-d2. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in LC-MS analysis?
A1: this compound is the deuterated form of 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol). In LC-MS, it is primarily used as a stable isotope-labeled internal standard (SIL-IS).[1] Because its chemical and physical properties are nearly identical to the non-deuterated (endogenous) compound, it can be added to a sample at a known concentration to accurately quantify the amount of the target analyte.[2] The use of a SIL-IS is considered the gold standard in quantitative LC-MS analysis as it corrects for variations in sample preparation, matrix effects, and instrument response.[3][4]
Q2: What are the initial mass spectrometry parameters I should consider for this compound?
A2: For a triple quadrupole mass spectrometer, a good starting point for Multiple Reaction Monitoring (MRM) would be to determine the precursor and product ions. Since the non-deuterated form has a precursor ion of m/z 151 and a primary product ion of m/z 136, the precursor ion for the d2 variant will be m/z 153. The fragmentation pattern is unlikely to change, so the product ion will likely remain m/z 136.
Q3: How do I optimize the collision energy and declustering potential?
A3: Collision energy (CE) and declustering potential (DP) are critical parameters that need to be optimized for your specific instrument and method. A common approach is to infuse a solution of the standard into the mass spectrometer and perform a series of experiments where the CE and DP are varied to find the values that produce the most stable and intense signal for the desired MRM transition. Automated optimization software is often available on modern instruments to streamline this process.[5][6]
Q4: What type of chromatography is suitable for this compound?
A4: Reversed-phase chromatography is well-suited for the analysis of phenolic compounds like this compound. A C18 column is a common choice. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to ensure good separation from other matrix components.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Troubleshooting Steps |
| Column Issues | - Contamination: Flush the column with a strong solvent.- Column Overload: Reduce the injection volume or sample concentration.- Column Degradation: Replace the column if flushing does not resolve the issue. |
| Mobile Phase Mismatch | - Ensure the sample solvent is compatible with the initial mobile phase conditions. High organic content in the sample solvent can cause peak distortion. |
| pH Effects | - For phenolic compounds, the pH of the mobile phase can significantly impact peak shape. Ensure consistent and appropriate pH, typically acidic (e.g., using 0.1% formic acid). |
Problem: High Background Noise or Inconsistent Signal
| Potential Cause | Troubleshooting Steps |
| Contamination | - Solvent/System Contamination: Use high-purity LC-MS grade solvents and flush the system thoroughly.- Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. Optimize the autosampler wash method. |
| Matrix Effects | - The presence of other compounds in your sample matrix can suppress or enhance the ionization of your analyte. Improve sample cleanup using techniques like Solid-Phase Extraction (SPE). |
| Ion Source Instability | - Clean the ion source according to the manufacturer's recommendations. |
Problem: Analyte and Deuterated Standard Do Not Co-elute
| Potential Cause | Troubleshooting Steps |
| Isotope Effect | - A slight chromatographic shift between the analyte and its deuterated internal standard can sometimes occur.[7] This is known as the chromatographic isotope effect.- Modify Chromatography: Adjusting the mobile phase gradient or temperature may help to minimize this separation. |
| Column Degradation | - A loss of stationary phase or column contamination can affect the separation. Replace the column with a new one of the same type. |
Experimental Protocols
Stock and Working Solution Preparation
A generalized procedure for preparing stock and working solutions for your calibration curve is as follows:
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4-Ethyl-2-methoxyphenol and this compound. Dissolve each in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile).[3]
-
Intermediate Solutions: Serially dilute the stock solutions to create intermediate concentrations.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking the appropriate amount of the 4-Ethyl-2-methoxyphenol working solution into a blank matrix (e.g., plasma).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound that will be added to all samples (calibrators, QCs, and unknowns) to achieve a consistent final concentration.
Sample Preparation from Plasma: Protein Precipitation
Protein precipitation is a rapid and straightforward method for sample cleanup.[8][9]
-
Sample Aliquoting: Pipette 100 µL of plasma (calibrator, QC, or unknown) into a microcentrifuge tube.
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of the this compound internal standard working solution to each tube.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.[10]
-
Vortex: Vortex the samples for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS system.
Data Presentation
Table 1: Suggested Initial LC-MS/MS Parameters for this compound
| Parameter | Suggested Value |
| Precursor Ion (Q1) | m/z 153.2 |
| Product Ion (Q2) | m/z 136.1 |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Collision Energy (CE) | Start with a range of 10-30 eV and optimize |
| Declustering Potential (DP) | Start with a range of 20-100 V and optimize |
| LC Column | C18, e.g., 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.3 - 0.5 mL/min[3] |
| Injection Volume | 5 - 10 µL[3] |
Note: These are starting parameters and must be optimized for your specific instrument and application.
Visualizations
Caption: Experimental workflow for the quantification of 4-Ethyl-2-methoxyphenol using a deuterated internal standard.
Caption: A logical workflow for troubleshooting common LC-MS signal issues.
References
- 1. researchgate.net [researchgate.net]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. chromforum.org [chromforum.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. btrc-charity.org [btrc-charity.org]
Technical Support Center: Optimizing 4-Ethylguaiacol Analysis in GC-MS
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the peak shape of 4-Ethylguaiacol during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my 4-Ethylguaiacol peak tailing?
Peak tailing, where the peak skews asymmetrically towards the end, is a common issue when analyzing active compounds like 4-Ethylguaiacol.[1] This phenolic compound contains an active hydrogen on the hydroxyl group, which can interact with active sites in the GC system.[2][3]
Common Causes:
-
Active Sites: The primary cause is often unwanted chemical interactions with active sites in the inlet liner, at the head of the GC column, or on contaminants.[2][4] These sites can be exposed silanol (B1196071) groups on glass liners or metal surfaces in the injector.
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the front of the column, creating active sites.[1][5]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volume and disrupt the sample flow path, leading to tailing.[2][5]
-
Inlet Temperature Too Low: Insufficient temperature can lead to slow or incomplete vaporization of the analyte, causing it to enter the column as a broad band.
-
Column Phase Mismatch: A significant mismatch in polarity between 4-Ethylguaiacol (a polar compound) and the stationary phase can cause poor peak shape.[5][6]
Q2: What causes my 4-Ethylguaiacol peak to show fronting?
Peak fronting, where the peak is distorted with a leading edge, is typically less common than tailing for active compounds but can still occur.
Common Causes:
-
Column Overload: Injecting too much sample for the column's capacity is a primary cause of fronting.[2][7] The stationary phase becomes saturated, and excess analyte molecules travel down the column more quickly.
-
Incorrect Initial Oven Temperature: If the initial oven temperature is too high, especially in splitless injection, it can prevent proper focusing of the analyte at the head of the column.[7]
-
Solvent Mismatch: Using a sample solvent that is not compatible with the stationary phase can lead to distorted peak shapes, including fronting.[2]
Q3: Why is my 4-Ethylguaiacol peak splitting or shouldering?
Split peaks can appear as two distinct peaks or as a "shoulder" on the main peak. This indicates that the analyte band is being disrupted as it moves through the system.
Common Causes:
-
Improper Column Installation: A poorly cut, fractured, or improperly installed column is a frequent cause.[2]
-
Inlet Issues: A partially blocked inlet liner or the use of glass wool in the liner which has become active or contaminated can disrupt the sample path.
-
Condensation Effects: If the initial oven temperature is too high relative to the solvent's boiling point in a splitless injection, it can prevent the solvent from properly condensing and forming a focused band at the head of the column, a phenomenon known as the "solvent focusing effect".[2][8]
-
Injection Technique: A slow or inconsistent injection can introduce the sample in two or more separate bands.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing for 4-Ethylguaiacol
If you observe peak tailing, follow this systematic approach. Begin with the simplest and most common solutions first.
-
Perform Inlet Maintenance: The inlet is the most common source of activity.[1]
-
Action: Replace the inlet liner with a new, deactivated liner. Silanized glass wool liners are often used, but if issues persist, try a liner without wool or with deactivated wool.[9]
-
Action: Replace the septum and inlet seal (e.g., gold seal) as these can also be sources of contamination or leaks.[5]
-
-
Evaluate the GC Column:
-
Action: Trim the front of the column (10-20 cm) to remove any accumulated non-volatile residues or damaged stationary phase.[2] Ensure the cut is perfectly square.
-
Action: If tailing persists, the column may be degraded due to oxygen exposure or analysis of aggressive samples. Condition the column according to the manufacturer's instructions. If this fails, the column may need to be replaced.[10]
-
-
Check for System Leaks:
-
Action: Use an electronic leak detector to check all fittings, particularly around the inlet and column connections. Oxygen entering the system can degrade the column's stationary phase, creating active sites.[11]
-
-
Optimize Method Parameters:
-
Action: Ensure the inlet temperature is sufficient for rapid volatilization (typically 250-280 °C).
-
Action: Consider derivatization (silylation) of the sample to mask the active hydroxyl group of 4-Ethylguaiacol, which significantly reduces its potential for interaction.[12]
-
Guide 2: Correcting Peak Fronting
-
Reduce Sample Concentration:
-
Action: Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, the issue was column overload.[2]
-
Action: Alternatively, increase the split ratio to reduce the amount of sample reaching the column.
-
-
Optimize Injection and Oven Parameters:
-
Action: If using splitless injection, ensure the initial oven temperature is about 10-20 °C below the boiling point of your sample solvent to allow for proper solvent focusing.[8]
-
Action: Check that the injection volume is appropriate for the liner and column dimensions.
-
-
Select a Higher Capacity Column:
-
Action: If you cannot dilute the sample, consider using a column with a larger internal diameter or a thicker stationary phase film, as both increase sample capacity.[12]
-
Quantitative Data Summary
Table 1: Recommended GC Columns for 4-Ethylguaiacol Analysis
| Stationary Phase Type | Polarity | Common Trade Names | Recommended Use |
| 5% Phenyl / 95% Dimethylpolysiloxane | Low | DB-5ms, HP-5ms, ZB-5, Rxi-5ms | General purpose, good starting point for method development. Separates primarily by boiling point.[12][13] |
| Polyethylene Glycol (PEG) | High | DB-WAX, HP-INNOWax, ZB-WAX | Recommended when separating polar compounds. The "like dissolves like" principle suggests a polar column for a polar analyte like 4-EG.[12][14] |
Table 2: Typical GC-MS Method Parameters for 4-Ethylguaiacol
| Parameter | Typical Value/Range | Rationale & Notes |
| Inlet Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of 4-Ethylguaiacol.[15] |
| Injection Mode | Splitless or Split | Splitless is used for trace analysis. A split injection is used for higher concentrations to prevent column overload.[1] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 - 1.5 mL/min | A standard flow rate for many capillary columns.[15] |
| Oven Program | Initial: 40-60°C, hold 1-2 min | A low initial temperature is crucial for focusing, especially in splitless mode.[8] |
| Ramp: 5-15 °C/min to 280-300 °C | The ramp rate affects resolution and analysis time. A final hold ensures elution of all components.[8][15] | |
| MS Transfer Line Temp | 280 - 300 °C | Should be high enough to prevent condensation of the analyte.[15] |
| MS Source Temp | 230 - 250 °C | A standard temperature range for electron ionization (EI) sources.[15][16] |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | SIM mode provides higher sensitivity and is recommended for trace-level quantification.[13] |
Experimental Protocols
Protocol 1: GC Inlet Liner Replacement
-
Cool the Inlet: Set the GC inlet temperature to ambient and wait for it to cool completely.
-
Turn Off Gases: Turn off the carrier gas flow to the inlet.
-
Remove the Septum Nut: Unscrew the septum retaining nut from the top of the inlet.
-
Remove Old Septum and Liner: Carefully remove the old septum. Using clean forceps, pull the old liner out of the inlet.
-
Install New Liner: Wearing powder-free gloves, take the new, deactivated liner and place a new O-ring on it. Carefully insert the new liner into the inlet to the correct depth.
-
Install New Septum: Place a new septum on top of the inlet and secure it with the septum retaining nut. Do not overtighten.
-
Restore Gas Flow and Heat: Turn the carrier gas back on and check for leaks around the septum nut with an electronic leak detector. Once leak-free, heat the inlet to the method setpoint.
-
Equilibrate: Allow the system to equilibrate before running samples.
Protocol 2: GC Column Conditioning
-
Verify Installation: Ensure the column is correctly installed in the inlet but disconnected from the detector.
-
Set Gas Flow: Set the carrier gas flow rate to the normal analytical value (e.g., 1-2 mL/min).
-
Purge Column: Purge the column with carrier gas at ambient temperature for 15-30 minutes to remove any oxygen.
-
Set Oven Program: Set the oven temperature program to ramp at 5-10 °C/min from ambient to 20 °C above your final method temperature (do not exceed the column's maximum temperature limit).
-
Hold Temperature: Hold at the final temperature for 1-2 hours.
-
Cool Down: Cool the oven down.
-
Connect to Detector: Once cool, connect the column to the MS detector.
-
Equilibrate and Test: Heat the system to operating conditions, allow it to stabilize, and run a test standard to check performance.
Visualizations
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. 4-Ethylguaiacol - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. 4-1 Distorted peak shapes | Technical Information | GL Sciences [glsciences.com]
- 10. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- 16. apps.nelac-institute.org [apps.nelac-institute.org]
Technical Support Center: Troubleshooting Inconsistent Recovery of 4-Ethyl-2-methoxyphenol-d2
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the inconsistent recovery of the deuterated internal standard, 4-Ethyl-2-methoxyphenol-d2. This guide provides troubleshooting steps, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results in your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes for inconsistent recovery of this compound?
Inconsistent recovery of this compound can stem from several factors throughout the analytical workflow. The most common issues include:
-
Suboptimal Sample Preparation: Inefficient extraction from the sample matrix is a primary cause. This can be due to improper pH during liquid-liquid extraction (LLE) or solid-phase extraction (SPE), the choice of an inappropriate solvent, or incomplete elution from an SPE cartridge.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to signal suppression or enhancement. This is a prevalent issue in both LC-MS and GC-MS analyses.[1][2]
-
Isotopic Exchange: The deuterium (B1214612) atoms on the internal standard can exchange with protons from the surrounding environment, particularly the hydroxyl proton on the phenol (B47542) group. This is more likely to occur in protic solvents or under acidic or basic conditions.[3]
-
Chromatographic Issues: Poor chromatographic resolution can lead to co-elution with matrix components, affecting the accuracy of the measurement. Deuterated standards can sometimes exhibit slightly different retention times than their non-deuterated counterparts.
-
Analyte Instability: 4-Ethyl-2-methoxyphenol can be sensitive to high temperatures and may degrade, especially during GC analysis if the injector temperature is too high.[4]
-
Inconsistent Sample Handling: Variations in sample storage, processing time, or evaporation steps can introduce variability.
Q2: What is the pKa of 4-Ethyl-2-methoxyphenol and why is it important for sample preparation?
The predicted pKa of 4-Ethyl-2-methoxyphenol is approximately 10.3. This value is critical for developing effective liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. As a weak acid, the charge state of 4-Ethyl-2-methoxyphenol is dependent on the pH of the solution.
-
At a pH significantly below its pKa (e.g., pH < 8.3), the phenolic hydroxyl group will be protonated, and the molecule will be neutral and more soluble in organic solvents.
-
At a pH above its pKa (e.g., pH > 12.3), the hydroxyl group will be deprotonated, and the molecule will be negatively charged and more soluble in aqueous solutions.
By adjusting the pH of the sample, you can control the solubility of the analyte and its deuterated internal standard, enabling efficient extraction and separation from matrix components.
Q3: My recovery of this compound is consistently low. What should I check first?
If you are experiencing consistently low recovery, consider the following troubleshooting steps:
-
Review your extraction protocol:
-
For LLE: Ensure the pH of your aqueous sample is adjusted to be at least two pH units below the pKa of 4-Ethyl-2-methoxyphenol (i.e., pH ≤ 8.3) to ensure it is in its neutral form and will partition into the organic solvent. Also, verify that your chosen organic solvent has the appropriate polarity. A mixture of pentane (B18724) and diethyl ether (2:1 v/v) has been shown to be effective.[5]
-
For SPE: Check that the sorbent chemistry is appropriate for a phenolic compound (e.g., a polymeric reversed-phase sorbent). Ensure proper conditioning of the cartridge and that the elution solvent is strong enough to desorb the analyte completely.
-
-
Investigate Matrix Effects: Perform a post-extraction spike experiment to determine if the matrix is suppressing the signal of your internal standard.
-
Check for Analyte Adsorption: Phenolic compounds can adsorb to glass and plastic surfaces. Consider using silanized glassware to minimize this effect.
Q4: My recovery is highly variable across a batch of samples. What are the likely causes?
High variability in recovery often points to inconsistencies in the sample preparation process. Key areas to investigate include:
-
Inconsistent pH adjustment: Small variations in the final pH of each sample can lead to significant differences in extraction efficiency.
-
Variable extraction times or mixing efficiency: Ensure that all samples are treated identically during LLE or SPE.
-
Inconsistent evaporation of the final extract: Over-drying can lead to the loss of the semi-volatile 4-Ethyl-2-methoxyphenol. Use a gentle stream of nitrogen and avoid excessive heat.
-
Instrumental variability: Check for issues with the autosampler, such as inconsistent injection volumes.
Troubleshooting Guide for Inconsistent Recovery
This guide provides a systematic approach to identifying and resolving issues with the recovery of this compound.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent recovery.
Quantitative Data Summary
The following tables summarize expected recovery rates and key analytical parameters for 4-Ethyl-2-methoxyphenol.
Table 1: Expected Recovery of 4-Ethyl-2-methoxyphenol using Liquid-Liquid Extraction (LLE)
| Matrix | Extraction Solvent | pH Adjustment | Expected Recovery (%) | Reference |
| Red Wine | Pentane/Diethyl Ether (2:1) | Not specified | 98 - 102 | [5] |
| Aqueous | Diethyl Ether | pH < 8.3 | > 90 (expected) | General Protocol |
| Aqueous | Ethyl Acetate | pH < 8.3 | > 90 (expected) | General Protocol |
Table 2: Recommended GC-MS Parameters for 4-Ethyl-2-methoxyphenol Analysis
| Parameter | Recommended Setting | Notes |
| Injector Temperature | 230-250 °C | Higher temperatures may cause degradation. |
| Column | DB-5 or similar non-polar | Provides good separation.[6] |
| Oven Program | 40 °C (2 min), ramp to 240 °C at 6 °C/min | Example program, may need optimization.[6] |
| Ionization Mode | Electron Ionization (EI) | Standard for GC-MS. |
| Monitored Ions (m/z) | 152 (Molecular Ion), 137, 107 | For quantification and confirmation. |
Table 3: Recommended LC-MS/MS Parameters for 4-Ethyl-2-methoxyphenol Analysis
| Parameter | Recommended Setting | Notes |
| Column | C18 reversed-phase | Standard for non-polar to moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase improves peak shape. |
| Mobile Phase B | Acetonitrile or Methanol (B129727) | Common organic modifiers. |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Phenols ionize well in negative mode.[7] |
| MRM Transitions | 151 -> 136 | Corresponds to the loss of a methyl group.[7][8] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of 4-Ethyl-2-methoxyphenol from Aqueous Samples
This protocol is designed for the extraction of 4-Ethyl-2-methoxyphenol from aqueous matrices such as water, urine, or plasma.
Materials:
-
Aqueous sample
-
This compound internal standard solution
-
1 M Hydrochloric Acid (HCl)
-
Extraction solvent (e.g., Diethyl ether or a 2:1 mixture of Pentane/Diethyl ether)
-
Anhydrous sodium sulfate (B86663)
-
Conical tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: To 1 mL of the aqueous sample in a conical tube, add a known amount of this compound internal standard.
-
pH Adjustment: Add 1 M HCl dropwise to adjust the sample pH to approximately 7.0 or lower. This ensures the analyte is in its neutral form.
-
Extraction: Add 2 mL of the extraction solvent. Cap the tube and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Repeat Extraction: Repeat steps 3-5 with a fresh 2 mL of extraction solvent and combine the organic layers.
-
Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.
-
Concentration: Evaporate the solvent to a final volume of approximately 100 µL under a gentle stream of nitrogen at room temperature.
-
Analysis: Transfer the final extract to an autosampler vial for GC-MS or LC-MS analysis.
Diagram: Liquid-Liquid Extraction Workflow
Caption: Step-by-step workflow for liquid-liquid extraction.
Protocol 2: Solid-Phase Extraction (SPE) of 4-Ethyl-2-methoxyphenol from Complex Matrices
This protocol is suitable for cleaning up more complex samples like tissue homogenates or beverage samples.
Materials:
-
Sample extract (dissolved in an appropriate loading buffer)
-
This compound internal standard solution
-
Polymeric reversed-phase SPE cartridges (e.g., HLB)
-
Methanol (for conditioning)
-
Deionized water (for equilibration)
-
Wash solvent (e.g., 5% Methanol in water)
-
Elution solvent (e.g., Methanol or Acetonitrile)
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Pre-treatment: Spike the sample with a known amount of this compound internal standard. Adjust the pH of the sample to be neutral or slightly acidic (pH 6-7).
-
Column Conditioning: Condition the SPE cartridge by passing 3 mL of methanol through it, followed by 3 mL of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of the wash solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove excess water.
-
Elution: Elute the analyte and internal standard with 2 x 1 mL of the elution solvent (e.g., methanol) into a clean collection tube.
-
Concentration: Evaporate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.
-
Analysis: Reconstitute the sample in a solvent compatible with your analytical method and transfer to an autosampler vial.
Diagram: Solid-Phase Extraction Workflow
Caption: A typical solid-phase extraction workflow for 4-Ethyl-2-methoxyphenol.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenol, 4-ethyl-2-methoxy- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Ethylguaiacol (4-EG) Analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the analysis of 4-Ethylguaiacol (4-EG).
Troubleshooting Guide: Common Interferences in 4-EG Analysis
Researchers often encounter challenges during the quantification of 4-Ethylguaiacol due to its presence in complex matrices and potential for co-eluting compounds. This guide provides a systematic approach to identifying and resolving common interferences.
Logical Flow for Troubleshooting 4-EG Analysis Interferences
Caption: A flowchart for troubleshooting common issues in 4-EG analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common chemical interferences in 4-EG analysis?
A1: The most significant chemical interference in 4-EG analysis is 4-ethylphenol (B45693) (4-EP).[1] Due to its similar chemical structure and volatility, 4-EP often co-elutes with 4-EG in gas chromatography (GC) systems. Both compounds are volatile phenols and are often produced concurrently by Brettanomyces yeast in fermented beverages.[2][3][4] While complete chromatographic separation can be challenging, the use of mass spectrometry (MS) as a detector allows for their individual quantification by monitoring unique fragment ions.[5] Other phenolic compounds, such as 4-vinylphenol (B1222589) and p-coumaric acid, have been investigated as potential interferences, particularly in electrochemical detection methods.[1]
Q2: How does the sample matrix affect 4-EG analysis?
A2: The sample matrix can have a significant impact on the accuracy and precision of 4-EG analysis, a phenomenon known as the "matrix effect".[6][7] In complex matrices like wine, components such as ethanol, polyphenols, and yeast mannoproteins can alter the volatility of 4-EG, affecting its partitioning into the headspace for techniques like Solid Phase Microextraction (SPME).[7][8] This can lead to either suppression or enhancement of the analytical signal, resulting in inaccurate quantification. To mitigate these effects, it is often recommended to use the standard addition method for calibration or to prepare matrix-matched standards.[2][9]
Q3: My 4-EG peak is showing poor resolution or co-elution. What should I do?
A3: If you are observing poor chromatographic resolution, particularly with 4-EP, consider the following troubleshooting steps:
-
Optimize GC Temperature Program: A slower temperature ramp can improve the separation of closely eluting compounds.
-
Select a Different GC Column: A column with a different stationary phase chemistry may provide better selectivity for volatile phenols.
-
Utilize Mass Spectrometry: If using a GC-MS system, you do not necessarily need baseline separation. You can quantify 4-EG and co-eluting compounds by extracting the ion chromatograms for their unique, non-interfering mass fragments.[5] For 4-EG, a common transition to monitor in LC-MS/MS is m/z 151 → 136.[2]
Q4: I am seeing low recovery of 4-EG from my samples. What could be the cause?
A4: Low recovery of 4-EG can be attributed to several factors related to sample preparation and the analytical methodology:
-
Inefficient Extraction: The chosen extraction method (e.g., liquid-liquid extraction (LLE), solid-phase extraction (SPE)) may not be optimal for your sample matrix. Re-evaluate the solvent, pH, and phase ratios for LLE, or the sorbent type and elution solvent for SPE.
-
Matrix Effects: As discussed in Q2, non-volatile components in your sample can bind to 4-EG, reducing its extraction efficiency.
-
Volatility Losses: 4-EG is a volatile compound. Ensure that samples are handled in a way that minimizes evaporative losses, such as keeping vials capped and avoiding excessive heating during sample preparation.
Q5: Are there any non-microbial sources of 4-EG that could interfere with my analysis?
A5: While the primary source of 4-EG in beverages like wine is microbial activity (specifically Brettanomyces yeast), there are potential non-microbial sources.[10][11] Studies have indicated that aging in toasted oak barrels can contribute to the presence of 4-EG, with potential concentrations reaching up to 50 µg/L.[12] Therefore, when analyzing samples that have been in contact with toasted oak, it is important to consider this potential background contribution. However, grapes and other enological additions are not considered significant sources.[12]
Experimental Protocols
Protocol: Quantification of 4-EG in Wine by GC-MS with Liquid-Liquid Extraction
This protocol provides a general methodology for the determination of 4-EG in red wine.
1. Sample Preparation and Extraction
-
Pipette 20 mL of wine into a 50 mL screw-cap tube.
-
Add an appropriate internal standard (e.g., 3,4-dimethylphenol) to the wine sample.[3]
-
Add 2 mL of an organic solvent mixture, such as pentane/diethyl ether (2:1 v/v).[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
2. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Injector: Splitless mode.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWax).
-
Oven Program: An initial temperature of 40-60°C, followed by a ramp to a final temperature of 220-250°C. The specific program should be optimized for your instrument and column to achieve good separation.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for 4-EG (e.g., m/z 152, 137, 109) and the internal standard.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards of 4-EG in a model wine solution or a 4-EG-free wine to account for matrix effects.
-
Alternatively, use the standard addition method by spiking known amounts of 4-EG into aliquots of the sample.[2][9]
-
Construct a calibration curve by plotting the ratio of the 4-EG peak area to the internal standard peak area against the concentration of 4-EG.
-
Quantify 4-EG in the samples using the generated calibration curve.
Workflow for 4-EG Analysis by GC-MS
Caption: A typical workflow for the analysis of 4-EG in wine using GC-MS.
Data Presentation
Table 1: Common Analytical Methods for 4-EG Quantification
| Analytical Technique | Detector | Common Sample Matrix | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | Tandem Mass Spectrometer | Wine | 10 µg/L | 50 µg/L | [2] |
| HPLC-DAD | Diode Array Detector | Wine | 10 µg/L | 50 µg/L | [2] |
| HPLC-Fluorescence | Fluorescence Detector | Wine | 10 µg/L | 50 µg/L | [2] |
| GC-MS (SPME) | Mass Spectrometer | Wine | 1 µg/L | 5 µg/L | [13] |
Table 2: Potential Interfering Compounds in 4-EG Analysis
| Interfering Compound | Chemical Formula | Common Source | Analytical Challenge | Mitigation Strategy |
| 4-Ethylphenol (4-EP) | C₈H₁₀O | Brettanomyces yeast | Co-elution in GC, similar fragmentation pattern in MS | Optimize GC method, use unique fragment ions for quantification in MS |
| 4-Vinylphenol | C₈H₈O | Precursor to 4-EP | Potential overlap in electrochemical detection | Use of selective electrodes or chromatographic separation |
| p-Coumaric Acid | C₉H₈O₃ | Grapes (precursor) | Potential overlap in electrochemical detection | Chromatographic separation prior to detection |
| Guaiacol | C₇H₈O₂ | Oak aging, microbial activity | Structural similarity | Chromatographic separation, specific MS transitions |
References
- 1. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chromforum.org [chromforum.org]
- 6. Removal of 4-Ethylphenol and 4-Ethylguaiacol with Polyaniline-Based Compounds in Wine-Like Model Solutions and Red Wine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oeno-one.eu [oeno-one.eu]
- 9. researchgate.net [researchgate.net]
- 10. ecommons.cornell.edu [ecommons.cornell.edu]
- 11. ETS Labs [etslabs.com]
- 12. 4-ethylphenol and 4-ethylguaiacol in wines: estimating non-microbial sourced contributions and toxicological considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Signal Suppression of 4-Ethyl-2-methoxyphenol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression of the internal standard 4-Ethyl-2-methoxyphenol-d2 in mass spectrometry-based analyses.
Troubleshooting Guide
Signal suppression of this compound can lead to inaccurate and unreliable quantification. This guide provides a systematic approach to identifying and mitigating the root causes of this issue.
Problem: Low or inconsistent signal intensity of this compound.
Initial Assessment:
-
System Suitability Check: Ensure the LC-MS system is performing optimally by injecting a neat standard solution of this compound. Consistent and high signal intensity in the absence of matrix indicates that the issue is likely related to the sample matrix or preparation.
-
Review Chromatograms: Examine the chromatograms for co-eluting peaks with the this compound peak. The presence of broad, late-eluting peaks can also indicate column contamination, which may contribute to signal suppression in subsequent injections.
Potential Causes and Solutions
| Potential Cause | Description | Recommended Solutions |
| Matrix Effects | Co-eluting compounds from the sample matrix (e.g., wine, plasma) compete with this compound for ionization in the MS source, leading to reduced signal intensity.[1][2][3] This is a primary cause of ion suppression. | - Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[2] - Dilute the Sample: A simple 1:10 dilution with the initial mobile phase can significantly reduce the concentration of interfering matrix components.[4] - Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is similar to the samples to compensate for consistent matrix effects.[3] |
| Co-elution with Analytes or Other Matrix Components | The chromatographic method may not be adequately separating this compound from the native analyte (4-Ethyl-2-methoxyphenol) or other interfering compounds. | - Optimize Chromatographic Separation: Adjust the gradient, mobile phase composition, or column chemistry to improve the resolution between this compound and co-eluting species.[5] - Method of Standard Addition: This method can be used to correct for matrix interferences by adding known amounts of the analyte to the sample.[6][7] |
| Ion Source Contamination | Buildup of non-volatile matrix components in the ion source can lead to a gradual or sudden decrease in signal intensity for all analytes, including the internal standard. | - Regular Source Cleaning: Implement a routine maintenance schedule for cleaning the ion source components (e.g., capillary, skimmer, lenses). |
| Mobile Phase Additives | Certain mobile phase additives, such as trifluoroacetic acid (TFA) or non-volatile buffers, can cause significant ion suppression. | - Use Volatile Buffers: Replace non-volatile buffers with volatile alternatives like ammonium (B1175870) formate (B1220265) or ammonium acetate.[2] - Optimize Additive Concentration: Use the lowest concentration of additives necessary for good chromatography. |
| Isotopic Crosstalk or Impurity | The signal of the analyte may be contributing to the signal of the deuterated internal standard, or the internal standard may contain a small amount of the unlabeled analyte. | - Check for Isotopic Contributions: Analyze a high concentration standard of the unlabeled analyte to see if there is any signal in the mass channel of the deuterated internal standard. - Use a Nonlinear Calibration Fit: This can help to correct for mutual isotopic interference. |
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for my this compound internal standard?
A1: Signal suppression, also known as ion suppression, is the reduction in the ionization efficiency of an analyte of interest (in this case, this compound) due to the presence of co-eluting compounds in the sample matrix.[2][3] This leads to a lower than expected signal intensity, which can result in inaccurate and imprecise quantification of the target analyte.
Q2: How can I determine if my this compound signal is being suppressed?
A2: A common method is to compare the peak area of this compound in a neat solution (solvent) to its peak area in a sample matrix where the same amount has been spiked. A significantly lower peak area in the matrix sample indicates signal suppression. This is often referred to as a post-extraction spike experiment.
Q3: My analysis is for 4-Ethyl-2-methoxyphenol in wine. What specific matrix components should I be concerned about?
A3: Wine is a complex matrix containing various compounds that can cause signal suppression.[8] These include other phenolic compounds, sugars, organic acids, and pigments. The high concentration of these components can interfere with the ionization of this compound.
Q4: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
A4: While a deuterated internal standard is the gold standard for correcting matrix effects, it may not completely eliminate them.[9] The assumption is that the analyte and the internal standard are affected by the matrix in the exact same way. If there are slight differences in their chromatographic retention or ionization behavior in the presence of a complex matrix, some level of uncorrected matrix effect can still occur.
Q5: What are the key experimental parameters to consider when developing an LC-MS/MS method for 4-Ethyl-2-methoxyphenol to minimize signal suppression?
A5: Key parameters include the choice of sample preparation technique (e.g., SPE is generally better than simple dilution), chromatographic conditions (gradient, column chemistry), and mobile phase composition (use of volatile buffers like ammonium formate).[2][4]
Experimental Protocols
Protocol 1: Assessing Matrix Effects using a Post-Extraction Spike
This protocol allows for the quantitative assessment of signal suppression.
Objective: To determine the extent of signal suppression on this compound in a specific sample matrix.
Materials:
-
Blank matrix (e.g., wine known to be free of 4-Ethyl-2-methoxyphenol)
-
This compound standard solution
-
Reconstitution solvent (typically the initial mobile phase)
-
LC-MS/MS system
Procedure:
-
Prepare Sample Set A (Neat Standard):
-
In a clean vial, add a known amount of this compound standard solution.
-
Evaporate to dryness if necessary and reconstitute in a known volume of reconstitution solvent.
-
-
Prepare Sample Set B (Post-Extraction Spike):
-
Process a blank matrix sample through your entire sample preparation procedure.
-
After the final evaporation step (before reconstitution), spike the extract with the same amount of this compound standard as in Set A.
-
Reconstitute in the same volume of reconstitution solvent as Set A.
-
-
Analysis:
-
Inject both sets of samples into the LC-MS/MS system.
-
Measure the peak area of this compound for both sets.
-
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates signal suppression. A value greater than 100% indicates signal enhancement.
-
Quantitative Data Summary:
| Sample Set | Description | Expected Outcome for No Matrix Effect | Example Data (Signal Suppression) |
| Set A | Neat Standard | High Peak Area | 2,500,000 |
| Set B | Post-Extraction Spike | Similar Peak Area to Set A | 1,250,000 |
| Matrix Effect (%) | (Set B / Set A) * 100 | ~100% | 50% |
Visualizations
Caption: Troubleshooting workflow for signal suppression of this compound.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS Untargeted Protocol for the Analysis of Wine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Internal Standard (IS) Concentration Selection
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the optimal concentration for their internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of an internal standard (IS)?
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls before analysis.[1][2] Its primary purpose is to compensate for variations that can occur during sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements.[1][2][3][4][5] The quantification is based on the ratio of the analyte signal to the IS signal, which helps to correct for:
-
Sample Preparation Variability: Losses during steps like extraction, evaporation, and reconstitution.[4][6]
-
Injection Volume Inconsistencies: Modern autosamplers are highly precise, but an IS can account for minor variations.[7]
-
Instrumental Drift: Fluctuations in detector response over the course of an analytical run.[2][8]
-
Matrix Effects: Suppression or enhancement of the analyte signal caused by other components in the sample matrix.[6]
Q2: What are the key characteristics of a good internal standard?
The ideal internal standard should mimic the chemical and physical properties of the analyte as closely as possible.[8][9][10] Key criteria include:
-
Chemical Similarity: Structurally similar to the analyte to ensure comparable behavior during sample preparation and analysis.[1][4][9] Stable isotope-labeled (SIL) versions of the analyte are often the best choice for mass spectrometry-based methods.[6][11]
-
Not Present in Samples: The IS should not be naturally present in the analytical samples.[1][2][12]
-
Chromatographic Resolution: The IS peak must be well-separated from the analyte and any other interfering peaks in the chromatogram.[1][4]
-
Stability: It must be chemically stable throughout the entire analytical process.[2][4][11]
Q3: What is the general rule for selecting the concentration of an internal standard?
A common practice is to add the internal standard at a concentration that is similar to the expected concentration of the analyte in the middle of the calibration curve.[1][13][14] This ensures that both the analyte and the IS produce a robust and reliable signal without saturating the detector.[13] For methods with a wide range of analyte concentrations, the IS concentration is often matched to be in the range of 1/3 to 1/2 of the upper limit of quantitation (ULOQ).[6]
Troubleshooting Guide: Internal Standard Concentration Issues
This section addresses common problems encountered during the selection and use of an internal standard.
Issue 1: High Variability in Internal Standard Response
Symptom: The peak area of the internal standard is inconsistent across the analytical batch, including calibration standards and samples.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Addition of IS | - Verify the precision of the pipettes or automated liquid handlers used to add the IS solution. - Ensure the IS solution is properly mixed before addition. |
| IS Instability | - Investigate the stability of the IS in the sample matrix and storage conditions.[2] - Prepare fresh IS spiking solutions more frequently. |
| Poor IS Purity | - Verify the purity of the internal standard. Impurities can lead to inconsistent responses.[7] |
| Instrumental Issues | - Check for leaks in the autosampler or injection system.[15] - If using a mass spectrometer, clean the ion source, as contamination can lead to signal instability.[15] |
| Matrix Effects | - If a stable isotope-labeled IS is not used, differential matrix effects between the analyte and IS can occur. Consider switching to a SIL-IS if possible.[6] |
Issue 2: Analyte Concentration Affects Internal Standard Response
Symptom: The internal standard peak area changes as the concentration of the analyte in the calibration standards increases.[15][16]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Detector Saturation | - The combined signal of a high-concentration analyte and the IS may be saturating the detector.[17] - Solution: Reduce the concentration of the internal standard or dilute the samples with higher analyte concentrations. |
| Ion Suppression/Enhancement (MS) | - At high analyte concentrations, co-eluting analyte can suppress the ionization of the IS.[17] - Solution: A stable isotope-labeled IS is highly recommended to mitigate this, as it will be affected similarly to the analyte.[6] If not feasible, adjust chromatography to better separate the analyte and IS. |
| Cross-Signal Contribution | - The analyte may have a cross-signal contribution to the internal standard, especially in mass spectrometry.[6] - Solution: Ensure the mass transitions are specific and that there is no isotopic overlap. |
Issue 3: Poor Method Precision Despite Using an Internal Standard
Symptom: The relative standard deviation (%RSD) for quality control samples is unacceptably high, indicating poor precision.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Internal Standard | - The chosen IS may not be a good chemical or physical analogue of the analyte and therefore does not track it effectively through the analytical process.[17] - Solution: Re-evaluate the choice of IS. A stable isotope-labeled IS is the preferred option.[6][11] |
| IS Concentration is Too Low | - A very low IS concentration can lead to a poor signal-to-noise ratio and high variability in peak integration.[17] - Solution: Increase the IS concentration to a level that provides a robust and reproducible signal (e.g., >2% RSD in calibration solutions).[18] |
| Timing of IS Addition | - The IS should be added as early as possible in the sample preparation workflow to account for all potential sources of variability.[1][6][12] - Solution: Review the sample preparation protocol and ensure the IS is added before any extraction or transfer steps. |
Experimental Protocol: Determining the Optimal Internal Standard Concentration
This protocol provides a systematic approach to selecting and validating the concentration of an internal standard.
Objective: To identify an IS concentration that yields a stable and reproducible signal within the linear dynamic range of the assay and is appropriate for the expected analyte concentrations.
Methodology:
-
Determine the Linear Dynamic Range of the IS:
-
Prepare a series of solutions containing only the internal standard at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).[13]
-
Inject each solution under the established analytical conditions.
-
Plot the peak area of the IS against its concentration.
-
Identify the concentration range where the response is linear (R² > 0.99).[13]
-
-
Select a Working Concentration:
-
Choose a concentration from the middle of the linear dynamic range that is also close to the expected mid-point concentration of the analyte's calibration curve.[13]
-
-
Validate with a Calibration Curve:
-
Prepare a full calibration curve for the analyte.
-
Spike each calibration standard, blank, and quality control sample with the selected working concentration of the internal standard.[13]
-
Analyze the samples and construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the analyte concentration.[3][13]
-
A linear curve with a high correlation coefficient (R² > 0.995) and acceptable accuracy and precision at all levels indicates that the chosen IS concentration is appropriate.[13]
-
Data Presentation: Impact of Internal Standard on Method Performance
The use of an appropriate internal standard can significantly improve the accuracy and precision of an analytical method.
Table 1: Comparison of Analyte Recovery (Accuracy)
| Concentration Level | Without Internal Standard (% Recovery) | With Internal Standard (% Recovery) |
| 80% | 95.2 | 99.5 |
| 100% | 104.5 | 100.2 |
| 120% | 96.8 | 99.8 |
| Average | 98.8 | 99.8 |
Data adapted from a hypothetical validation experiment to illustrate the concept.[3]
Table 2: Comparison of Method Precision (Repeatability)
| Concentration Level | Without Internal Standard (% RSD) | With Internal Standard (% RSD) |
| 80% | 2.5 | 0.8 |
| 100% | 1.9 | 0.5 |
| 120% | 2.2 | 0.7 |
| Average | 2.2 | 0.7 |
Data adapted from a hypothetical validation experiment to illustrate the concept.[3]
Visualizations
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. youtube.com [youtube.com]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. nebiolab.com [nebiolab.com]
- 9. Liquid Chromatography | How to Use Internal Standards [masontechnology.ie]
- 10. en.eeworld.com.cn [en.eeworld.com.cn]
- 11. How Can the Internal Standard Method Quantify Compounds in LC-MS Without a Reference Standard? | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 16. chromforum.org [chromforum.org]
- 17. chromforum.org [chromforum.org]
- 18. spectroscopyonline.com [spectroscopyonline.com]
Validation & Comparative
A Comparative Guide to the Quantification of 4-Ethylguaiacol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of 4-Ethylguaiacol, a volatile phenol (B47542) often associated with off-flavors in wine and a compound of interest in various research fields. This document outlines the performance of different techniques, supported by experimental data, to aid in the selection of the most suitable method for specific research needs.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of various validated methods for the quantification of 4-Ethylguaiacol. The data has been compiled from multiple studies to provide a comparative overview.
| Analytical Method | Sample Preparation | Linearity Range (µg/L) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Repeatability (%RSD) | Key Advantages | Key Disadvantages |
| GC-MS | Liquid-Liquid Extraction (LLE) | 50 - 1500[1] | 28[1] | 95[1] | < 5[1] | High selectivity and sensitivity.[2] | Can be laborious and time-consuming.[3] |
| GC-MS | Headspace Solid-Phase Microextraction (HS-SPME) | 40 - 400[4] | 1[4][5] | 5[4][5] | ~10[4][5] | Simple, solvent-free sample preparation. | Fiber-to-fiber variability can be a concern. |
| HPLC-DAD | Direct Injection (after dilution) | 10 - 5000[3][6][7] | 10[3][6][7] | 50[3][6][7] | 0.3 - 5.4[3] | Fast, simple, and requires minimal sample prep.[3] | Lower sensitivity compared to other methods.[2] |
| HPLC-Fluorescence | Direct Injection (after dilution) | 10 - 10000[3][6][7] | 10[3][6][7] | 50[3][6][7] | 0.3 - 5.4[3] | Good sensitivity and selectivity.[2] | Not all compounds are naturally fluorescent. |
| LC-MS-MS | Direct Injection (after dilution) | 10 - 5000[3][6][7] | 10[6][7] | 50[6][7] | Not specified | High sensitivity and selectivity, suitable for complex matrices.[3] | Higher equipment cost and complexity.[2] |
| SBSE-GC-MS | Stir Bar Sorptive Extraction (SBSE) | Not specified | Can quantify down to 0.5 µg/L[8] | Not specified | 0 - 23[8] | High sensitivity for trace analysis.[8] | Recovery can be variable for some compounds.[8] |
Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the comparison table.
Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction (LLE)
This method is a classic approach for the extraction and quantification of volatile phenols from complex matrices like wine.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 20 mL of the sample (e.g., wine), add an internal standard (e.g., 3,4-dimethylphenol).[9]
-
Add 2 mL of an organic solvent mixture, such as pentane/dimethyl ether (2:1 v/v).[9]
-
Shake the mixture vigorously for a specified time (e.g., 1 hour) to ensure efficient extraction.
-
Centrifuge the sample to separate the organic and aqueous phases.
-
Carefully collect the organic layer for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Equipped with a suitable capillary column (e.g., ZB-5).
-
Injector: Splitless mode.
-
Oven Temperature Program: An initial temperature of 40°C, held for 5 minutes, then ramped to 250°C at a rate of 3°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode.
-
Monitored Ions: m/z 137 for 4-ethylguaiacol and other specific ions for internal standards and other target analytes.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free extraction technique that is well-suited for volatile compounds.
-
Sample Preparation (HS-SPME):
-
Place a 10 mL aliquot of the sample into a 20 mL headspace vial.
-
Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.
-
Seal the vial and place it in a temperature-controlled autosampler (e.g., at 60°C).
-
Expose a SPME fiber (e.g., 100 µm polydimethylsiloxane, PDMS) to the headspace of the sample for a defined period (e.g., 30 minutes) with agitation.[5]
-
Retract the fiber and introduce it into the GC injector for thermal desorption.
-
-
GC-MS Analysis:
-
Injector: Operated in splitless mode with a heated injection port to ensure efficient desorption of analytes from the SPME fiber.
-
GC and MS conditions: Similar to the LLE-GC-MS method described above.
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method offers a rapid and straightforward approach for quantification without extensive sample preparation.
-
Sample Preparation:
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Dilute the sample with a suitable solvent, such as methanol, if necessary, to bring the analyte concentration within the linear range of the method.[3]
-
-
HPLC-DAD Analysis:
-
HPLC System: A standard HPLC system with a C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.[7]
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 25°C).
-
Diode Array Detector (DAD): Set to monitor the absorbance at the maximum wavelength for 4-Ethylguaiacol, which is around 280 nm.[3][7]
-
Method Validation Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method, ensuring its reliability and suitability for its intended purpose.
Caption: A generalized workflow for the validation of an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical sensors for the determination of 4-ethylguaiacol in wine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Determination of 4-ethylguaiacol and 4-ethylphenol in red wines using headspace-solid-phase microextraction-gas chromatography. | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Smoked-Derived Volatile Phenol Analysis in Wine by Stir Bar Sorptive Extraction-Gas Chromatography-Mass Spectrometry - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison: 4-Ethyl-2-methoxyphenol-d2 vs. 13C-4-Ethylguaiacol as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in precise quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. In the analysis of 4-ethylguaiacol, a key compound in flavor, fragrance, and biomedical research, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between two common isotopic variants: 4-Ethyl-2-methoxyphenol-d2 (a deuterated standard) and 13C-4-Ethylguaiacol (a carbon-13 labeled standard), supported by established principles and comparative data from analogous compounds.
The ideal internal standard should exhibit chemical and physical properties nearly identical to the analyte of interest, differing only in mass. This ensures it behaves consistently throughout sample preparation, chromatography, and ionization, thereby accurately compensating for variations. While both deuterated and 13C-labeled standards are designed for this purpose, their inherent atomic differences can lead to significant variations in analytical performance.
Key Performance Differences: A Comparative Overview
Carbon-13 labeled standards are generally considered superior for many applications due to their greater isotopic stability and closer physicochemical resemblance to the unlabeled analyte.[1] Deuterated standards, while often more accessible and cost-effective, can present challenges such as chromatographic shifts and the potential for isotopic exchange.[2][3]
A summary of the key performance characteristics is presented below:
| Feature | This compound (Deuterated) | 13C-4-Ethylguaiacol (13C-Labeled) | Rationale & Implications |
| Isotopic Stability | Variable; potential for H/D exchange under certain pH or matrix conditions.[3][4] | High; 13C atoms are integrated into the carbon skeleton and are not susceptible to exchange.[2][3] | 13C-labeling provides greater assurance of the standard's integrity throughout the analytical workflow. |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled analyte (isotope effect).[2][5] | Excellent; co-elutes perfectly with the unlabeled analyte.[6][7] | Perfect co-elution is critical for accurate compensation of matrix effects, which can vary across a chromatographic peak.[6][7] |
| Potential for Isotopic Interference | Higher; in-source fragmentation and H/D exchange can complicate mass spectra.[3] | Lower; the natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the analyte's isotopic cluster.[3] | 13C-labeling generally yields a cleaner analytical signal with less potential for spectral overlap. |
| Cost & Availability | Generally less expensive and more widely available.[1] | Typically more expensive due to a more complex synthesis process.[8] | Budgetary constraints may favor deuterated standards, but this must be weighed against the potential for compromised data quality. |
Quantitative Data Comparison
Table 1: Representative Performance of a Method Using a Deuterated Internal Standard for Phenolic Compound Analysis
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 1 - 10 µg/L |
| Limit of Quantitation (LOQ) | 5 - 25 µg/L |
Note: Data is compiled from typical performance characteristics of analytical methods for phenolic compounds using deuterated internal standards.
Table 2: Expected Performance of a Method Using a 13C-Labeled Internal Standard for Phenolic Compound Analysis
| Validation Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD) | < 10% |
| Limit of Detection (LOD) | 0.5 - 5 µg/L |
| Limit of Quantitation (LOQ) | 2 - 15 µg/L |
Note: Data is extrapolated based on the generally observed improvements in accuracy and precision when using 13C-labeled internal standards over deuterated ones.[6]
Mandatory Visualizations
Caption: Generalized workflow for quantitative analysis.
Caption: Chromatographic behavior of labeled standards.
Experimental Protocols
The following is a generalized protocol for the quantification of 4-ethylguaiacol in a liquid matrix (e.g., wine, biological fluid) using a stable isotope-labeled internal standard and Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: Liquid-Liquid Extraction
-
Internal Standard Spiking: To 10 mL of the sample, add a known concentration of the internal standard (either this compound or 13C-4-Ethylguaiacol).
-
pH Adjustment: Adjust the sample pH to approximately 8.0-8.5 with a suitable base (e.g., NaOH) to ensure the phenolic compounds are in their non-ionized form.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., a mixture of pentane (B18724) and diethyl ether, 2:1 v/v). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
-
Collection: Carefully transfer the organic (upper) layer to a clean vial.
-
Drying and Concentration (Optional): The extract can be dried over anhydrous sodium sulfate (B86663) and concentrated under a gentle stream of nitrogen if necessary.
2. GC-MS Analysis
-
Gas Chromatograph: A GC system equipped with a capillary column suitable for the separation of phenolic compounds (e.g., a DB-5ms or equivalent 5% phenyl-methylpolysiloxane column).
-
Injection: Inject 1 µL of the extract in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 10°C/min.
-
Ramp 2: Increase to 250°C at 20°C/min, hold for 5 minutes.
-
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Data Acquisition: Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for both 4-ethylguaiacol and the chosen internal standard.
-
4-Ethylguaiacol: m/z 137 (quantifier), 152 (qualifier)
-
This compound: m/z 139 (quantifier), 154 (qualifier) (example ions, will depend on labeling pattern)
-
13C-4-Ethylguaiacol: m/z based on the number of 13C labels (e.g., m/z 138-143 for the quantifier ion, 153-158 for the molecular ion, depending on the labeling).
-
3. Quantification
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled 4-ethylguaiacol and a constant concentration of the internal standard.
-
Data Analysis: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each standard and sample.
-
Concentration Determination: Determine the concentration of 4-ethylguaiacol in the samples by plotting the peak area ratios against the concentrations of the calibration standards.
Conclusion and Recommendation
While both this compound and 13C-4-Ethylguaiacol can be used for the quantitative analysis of 4-ethylguaiacol, the evidence strongly supports the superiority of the 13C-labeled standard for achieving the highest levels of accuracy and precision.[6] The identical chromatographic behavior of 13C-4-Ethylguaiacol with the unlabeled analyte ensures more effective correction for matrix effects, a significant advantage in complex sample matrices.[7] Furthermore, its high isotopic stability eliminates the risk of H/D exchange, which can be a concern with deuterated standards, particularly in samples with varying pH.[4]
For routine analyses where cost is a major consideration and the method is thoroughly validated to account for any potential chromatographic shifts, this compound can be a viable option. However, for demanding applications in drug development, clinical diagnostics, and regulatory submissions where data integrity is non-negotiable, the investment in 13C-4-Ethylguaiacol is highly recommended as it represents the gold standard for robust and reliable quantification.
References
A Comparative Guide to Inter-Laboratory Analysis of 4-Ethylguaiacol
This guide provides a comparative overview of analytical methodologies for the quantification of 4-Ethylguaiacol (4-EG), a key volatile phenol (B47542) often associated with "Brett" character in wine and other fermented beverages. While a formal, multi-laboratory collaborative study on 4-EG analysis was not identified in the public domain, this document synthesizes data from various published single-laboratory validation studies to present a hypothetical inter-laboratory comparison. This guide is intended for researchers, scientists, and quality control professionals in the food and beverage industries, offering insights into the performance of different analytical techniques.
The presence and concentration of 4-Ethylguaiacol, along with 4-Ethylphenol (B45693) (4-EP), are critical indicators of Brettanomyces yeast activity.[1] Accurate and reproducible measurement of 4-EG is therefore essential for quality control and process monitoring. The data presented here is collated from studies employing common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors.
Comparative Performance of Analytical Methods for 4-Ethylguaiacol
The following table summarizes the performance characteristics of different analytical methods for the quantification of 4-EG, as reported in various studies. This table is structured to simulate a comparative analysis across different "laboratories" (i.e., different research publications).
| Method (Hypothetical Lab) | Matrix | Extraction Technique | Instrumentation | Linear Range (µg/L) | LOD (µg/L) | LOQ (µg/L) | Repeatability (RSD%) | Reference |
| Lab A | Red Wine | Headspace-Solid Phase Microextraction (HS-SPME) | GC-MS | 40 - 400 | 1 | 5 | ~10% | [2] |
| Lab B | Red & White Wine | Direct Injection (after dilution) | LC-MS-MS | 10 - 5000 | 10 | 50 | Not Reported | [3] |
| Lab C | Red & White Wine | Standard Addition | HPLC-DAD | 10 - 5000 | 10 | 50 | Not Reported | [3] |
| Lab D | Red & White Wine | Standard Addition | HPLC-Fluorescence | 10 - 10,000 | 10 | 50 | Not Reported | [3] |
| Lab E | Red Wine | Liquid-Liquid Extraction (LLE) | GC-MS | 50 - 1500 | 28 | 95 | < 5% | [4] |
Experimental Protocols
The methodologies employed in the cited studies represent common approaches for the analysis of 4-EG in complex matrices like wine.
Protocol 1: Headspace-Solid Phase Microextraction (HS-SPME) with GC-MS (Lab A)
This method is a solvent-free extraction technique that is well-suited for volatile compounds like 4-EG.
-
Sample Preparation: A wine sample is placed in a sealed vial. The ionic strength of the sample is adjusted to enhance the volatility of the analytes.
-
Extraction: A polydimethylsiloxane (B3030410) (PDMS) coated SPME fiber is exposed to the headspace above the wine sample under controlled temperature and agitation. 4-EG and other volatile compounds are adsorbed onto the fiber.[2]
-
Desorption and Analysis: The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and transferred to the GC column for separation.
-
Detection: A mass spectrometer is used for the detection and quantification of 4-EG.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS-MS) (Lab B)
This method offers high selectivity and sensitivity, often requiring minimal sample preparation.
-
Sample Preparation: Fortified wine samples are diluted with methanol (B129727) and then directly injected into the LC-MS-MS system.[3]
-
Chromatographic Separation: The diluted sample is injected onto a liquid chromatography column for the separation of 4-EG from other wine components. A gradient system of acetonitrile (B52724) and water is typically used.
-
Detection: A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification. The specific precursor-to-product ion transition for 4-EG (m/z 151 → 136) provides high selectivity.[3]
Protocol 3: High-Performance Liquid Chromatography with Diode Array and Fluorescence Detection (HPLC-DAD/FLD) (Lab C & D)
This approach utilizes standard HPLC instrumentation for the analysis of 4-EG.
-
Sample Preparation: The standard addition method is employed to compensate for matrix effects. Known amounts of 4-EG are added to the wine samples before analysis.[3]
-
Chromatographic Separation: An HPLC system with a gradient of acetonitrile and water is used to separate the analytes.[3]
-
Detection:
Protocol 4: Liquid-Liquid Extraction (LLE) with GC-MS (Lab E)
LLE is a classical extraction technique used to isolate analytes from a sample matrix.
-
Sample Preparation: An internal standard (e.g., 3,4-dimethylphenol) is added to the wine sample.[4]
-
Extraction: The sample is extracted with an organic solvent mixture, such as pentane/diethyl ether.[4]
-
Analysis: The organic extract is then analyzed by GC-MS.
-
Detection: A mass spectrometer is used for the identification and quantification of 4-EG.
Visualizations
Workflow of an Inter-Laboratory Comparison Study
The following diagram illustrates the typical workflow of a formal inter-laboratory comparison or proficiency test.
Caption: A typical workflow for an inter-laboratory comparison study.
Analytical Workflow for 4-Ethylguaiacol Analysis by GC-MS
This diagram outlines a common analytical workflow for the determination of 4-Ethylguaiacol using Gas Chromatography-Mass Spectrometry.
Caption: A generalized workflow for 4-EG analysis using GC-MS.
References
A Comparative Guide to Internal Standards for Phenol Analysis
For Researchers, Scientists, and Drug Development Professionals
Accurate quantification of phenol (B47542) is critical in various fields, from environmental monitoring to pharmaceutical development. The choice of an internal standard is a pivotal decision in the analytical workflow, directly impacting the reliability and precision of results. This guide provides an objective comparison of commonly used internal standards for phenol analysis, supported by experimental data, to aid in the selection of the most appropriate standard for your specific application.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, particularly deuterated forms of phenol such as Phenol-d5 and Phenol-2,4,6-d3-ol, are widely regarded as the gold standard for quantitative analysis, especially in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Their near-identical chemical and physical properties to the native analyte ensure they behave similarly during sample extraction, derivatization, and chromatographic separation.[1][2] This co-elution is a significant advantage, as any matrix effects or variations in instrument performance will affect both the analyte and the internal standard equally, leading to more accurate and precise measurements.[1][2]
Alternative Internal Standards
While deuterated standards are ideal, other compounds can be employed as internal standards. These are typically molecules with similar chemical structures and properties to phenol. Common alternatives include halogenated phenols like 2,4,6-tribromophenol (B41969) and various chlorophenols. The choice among these often depends on the specific analytical technique, the sample matrix, and the potential for co-eluting interferences.
Performance Comparison of Internal Standards
The following table summarizes key performance metrics for different internal standards used in phenol analysis, compiled from various analytical studies.
| Internal Standard | Analytical Method | Linearity (R²) | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Phenol-d5 / Phenol-d6 | GC-MS | >0.99 | 88.1 - 107 | < 15 | 0.6 µg/L | 1.6 µg/L | [3] |
| Phen-2,4,6-d3-ol | GC-MS / LC-MS | Not Specified | 95 - 105 | < 5 | Not Specified | Not Specified | [2] |
| 2,4,6-Tribromophenol | GC-MS / LC-MS | Not Specified | 85 - 115 | < 10 | Not Specified | Not Specified | [2] |
| 2-Chlorophenol | HPLC-UV | >0.99 | 90 - 112 | < 15 | Not Specified | Not Specified | [4][5] |
| 4-Chlorophenol | GC-MS | Not Specified | 70 | Not Specified | Not Specified | Not Specified | [6] |
| 2,3,4,5-Tetrachlorophenol | GC-MS | Not Specified | 70 - 130 (for problem compounds) | < 30 (for problem compounds) | 0.02 - 0.58 µg/L | Not Specified | [7] |
Visualizing the Analytical Workflow
A clear understanding of the experimental process is essential for successful implementation. The following diagrams illustrate the general workflow for phenol analysis using an internal standard and the rationale behind using a deuterated standard.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are generalized experimental protocols for phenol analysis using GC-MS and HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methodologies similar to those outlined in EPA Method 528.[7][8][9][10]
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Acidify a 1-liter water sample to a pH of less than 2 with hydrochloric acid.
-
Add a known amount of the chosen internal standard (e.g., Phenol-d5).
-
Pass the sample through an SPE cartridge containing a modified polystyrene-divinylbenzene sorbent.
-
Wash the cartridge to remove interferences.
-
Elute the trapped phenols and internal standard with a suitable solvent (e.g., methylene (B1212753) chloride).
-
Concentrate the eluate to a final volume of 1 mL.
-
-
GC-MS Conditions
-
GC Column: Use a low-polarity capillary column (e.g., 5% diphenyl/95% dimethyl polysiloxane).
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 10°C/minute.
-
Ramp to 280°C at a rate of 20°C/minute and hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for phenol and the internal standard.
-
-
Calibration
-
Prepare a series of calibration standards containing known concentrations of phenol and a constant concentration of the internal standard.
-
Analyze the standards using the same GC-MS method.
-
Generate a calibration curve by plotting the ratio of the phenol peak area to the internal standard peak area against the concentration of phenol.
-
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on a validated method for the determination of phenol and nitrophenols in water.[4][5]
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Follow a similar SPE procedure as described for the GC-MS protocol.
-
-
HPLC-UV Conditions
-
HPLC Column: C18 reversed-phase column.
-
Mobile Phase: Isocratic elution with a mixture of an appropriate buffer (e.g., acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/minute.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at the maximum absorbance wavelength for phenol (approximately 270 nm).
-
-
Calibration
-
Prepare calibration standards containing known concentrations of phenol and a constant concentration of the internal standard (e.g., 2-chlorophenol).
-
Analyze the standards using the established HPLC method.
-
Construct a calibration curve by plotting the ratio of the phenol peak area to the internal standard peak area against the phenol concentration.
-
Conclusion
The selection of an appropriate internal standard is a critical step in developing a robust and reliable method for phenol quantification. Deuterated internal standards, such as Phenol-d5, are the preferred choice for mass spectrometry-based methods due to their ability to accurately correct for matrix effects and procedural losses.[1][2] However, when cost or availability is a concern, or when using non-mass spectrometric detection, other standards like 2,4,6-tribromophenol or chlorophenols can provide acceptable performance, provided the method is carefully validated. The data and protocols presented in this guide offer a foundation for making an informed decision to ensure the highest quality analytical results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ncasi.org [ncasi.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. epa.gov [epa.gov]
- 8. NEMI Method Summary - 528 [nemi.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
method robustness for 4-Ethylguaiacol analysis
A Comparative Guide to Robust Analytical Methods for 4-Ethylguaiacol (4-EG) Determination
For researchers and professionals in the fields of food science, enology, and analytical chemistry, the accurate and robust quantification of 4-Ethylguaiacol (4-EG) is critical. This volatile phenol (B47542) is a key compound, often associated with spoilage by Brettanomyces yeast in wine and other fermented beverages, where it can impart undesirable smoky, spicy, or medicinal aromas. Method robustness—the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters—is paramount for reliable, routine analysis. This guide provides a comparative overview of two common and robust chromatographic methods for 4-EG analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with Diode Array (DAD) and Fluorescence detectors.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on various factors, including sensitivity requirements, sample matrix, available instrumentation, and desired sample throughput. Below is a summary of key performance metrics for GC-MS and HPLC-DAD-Fluorescence in the analysis of 4-Ethylguaiacol.
| Parameter | GC-MS with Liquid-Liquid Extraction | HPLC-DAD | HPLC-Fluorescence | LC-MS/MS |
| Limit of Detection (LOD) | 28 µg/L[1] | 10 µg/L[2][3] | 10 µg/L[2][4] | 10 µg/L[4] |
| Limit of Quantification (LOQ) | 95 µg/L[1] | 50 µg/L[2][3] | 50 µg/L[2][4] | 50 µg/L[4] |
| Linearity Range | 50 - 1500 µg/L[1] | 10 - 5000 µg/L[2][4] | 10 - 10,000 µg/L[2][4] | 10 - 5000 µg/L[4] |
| Repeatability (RSD) | < 5%[1] | 0.30% - 2.03% | 0.93% - 4.37% | Not explicitly stated |
| Intermediate Precision (RSD) | Not explicitly stated | 1.57% - 2.03% | Not explicitly stated | Not explicitly stated |
| Sample Preparation | Liquid-Liquid Extraction[1] | Direct injection after dilution/filtration[2] | Direct injection after dilution/filtration[2] | Direct injection after dilution[2] |
| Common Matrix | Wine[1] | Wine[2][3] | Wine[2][3] | Wine[2] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving robust and reproducible results. The following sections outline the methodologies for the two compared techniques.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction
This method is a classic and robust approach for the analysis of volatile compounds like 4-EG in complex matrices such as wine.
Sample Preparation (Liquid-Liquid Extraction): [1]
-
To 20 mL of wine, add an internal standard solution (e.g., 3,4-dimethylphenol).
-
Add 2 mL of an organic solvent mixture, such as pentane/diethyl ether (2:1 v/v).
-
Agitate the mixture to ensure thorough extraction of the analytes into the organic phase.
-
Separate the organic layer for analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer (MS) detector.
-
Column: A suitable capillary column, such as a DB-5 or DB-1701, is typically used.
-
Injector: Operate in splitless mode with an injector temperature around 200-225°C.
-
Oven Temperature Program: A programmed temperature ramp is employed to separate the analytes. For example, an initial temperature of 40°C held for 2 minutes, ramped to 220°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of 4-EG.
Method 2: High-Performance Liquid Chromatography with DAD and Fluorescence Detection (HPLC-DAD-Fluorescence)
HPLC offers a powerful alternative for the analysis of 4-EG, often with simpler sample preparation.[2]
Sample Preparation: [2]
-
For LC-MS/MS analysis, wine samples can be diluted with methanol (B129727) and then directly injected.
-
For HPLC-DAD-Fluorescence, samples are typically filtered through a 0.45 µm filter before injection.
-
To mitigate matrix effects, the standard addition method is recommended for quantitative analysis.[2][4]
HPLC Instrumentation and Conditions: [2][3]
-
HPLC System: A standard HPLC system with a gradient pump, autosampler, and column oven.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection:
-
DAD: Monitoring at 280 nm, where phenols exhibit strong UV absorption.
-
Fluorescence Detector: Excitation at 260 nm and emission at 305 nm.
-
-
Analysis Time: Approximately 15 minutes per sample.
Methodology Workflow
The following diagram illustrates the general experimental workflows for the GC-MS and HPLC-based analyses of 4-Ethylguaiacol.
Caption: Experimental workflows for GC-MS and HPLC analysis of 4-Ethylguaiacol.
Discussion on Method Robustness
Both GC-MS and HPLC-based methods demonstrate good robustness for the analysis of 4-Ethylguaiacol in wine.
GC-MS with Liquid-Liquid Extraction: The robustness of this method is well-established. The liquid-liquid extraction step, while adding to the sample preparation time, is effective in isolating the analyte from non-volatile matrix components, which can enhance the longevity of the GC column and reduce instrument contamination. The use of an internal standard is crucial for correcting variations in extraction efficiency and injection volume, thereby improving precision and accuracy. The repeatability of less than 5% RSD indicates a stable and reliable method.[1] However, the choice of extraction solvent and GC injector temperature can be critical, as improper conditions can lead to the artifactual generation of other volatile compounds.[5]
HPLC-DAD/Fluorescence and LC-MS/MS: HPLC methods often feature simpler sample preparation, such as dilution and filtration, which can increase sample throughput.[2] The robustness of HPLC methods is demonstrated by the low relative standard deviations for repeatability (as low as 0.30%).[2] The use of a diode array detector allows for the simultaneous monitoring of multiple wavelengths, which can help in peak identification and purity assessment. Fluorescence detection offers enhanced sensitivity and selectivity for certain compounds. The standard addition method is often employed to compensate for matrix effects, which can be significant in direct injection analysis, thus ensuring the robustness of quantification.[2][4] LC-MS/MS provides the highest level of selectivity and sensitivity, with the multiple reaction monitoring (MRM) scan mode being highly specific for the target analyte, minimizing interferences from the complex wine matrix.[2]
References
Navigating the Labyrinth of Low-Level Detection: A Comparative Guide to Quantifying 4-Ethyl-2-methoxyphenol
For researchers, scientists, and drug development professionals, the precise quantification of trace-level compounds is a daily challenge. This guide provides a comparative analysis of analytical methodologies for the detection of 4-Ethyl-2-methoxyphenol, a volatile phenol (B47542) relevant in various fields, with a focus on the application of its deuterated analogue, 4-Ethyl-2-methoxyphenol-d2, as an internal standard to achieve low limits of detection.
Unveiling Trace Amounts: A Data-Driven Comparison
The limit of detection (LOD) is a critical performance characteristic of any analytical method. While a specific LOD for this compound is not extensively documented, as it primarily serves as an internal standard, the performance of methods utilizing this deuterated standard for the quantification of its non-deuterated counterpart, 4-Ethyl-2-methoxyphenol (4-EG), provides a strong benchmark for sensitivity.
| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Internal Standard |
| Stable Isotope Dilution Assay (SIDA) with GC-MS | 4-Ethyl-2-methoxyphenol | Wine | Not explicitly stated, but reliable quantitation down to 100 ng/L[1] | 100 ng/L[1] | 4-Ethyl-2-methoxyphenol-d3[1] |
| LC-MS/MS | 4-Ethylguaiacol (4-EG) | Wine | 10 µg/L[2] | 50 µg/L[2] | Not specified |
| HPLC with Diode Array Detection (DAD) | 4-Ethylguaiacol (4-EG) | Wine | 10 µg/L[2] | 50 µg/L[2] | Not specified |
| HPLC with Fluorescence Detection | 4-Ethylguaiacol (4-EG) | Wine | 10 µg/L[2] | 50 µg/L[2] | Not specified |
Key Observation: The use of a deuterated internal standard in a stable isotope dilution assay (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) demonstrates superior sensitivity, enabling reliable quantification at the nanogram-per-liter level.[1] This highlights the power of isotopic dilution in correcting for matrix effects and variations in sample preparation and instrument response, thereby enhancing accuracy and lowering detection limits.
Behind the Numbers: A Glimpse into Experimental Protocols
Understanding the methodologies behind these detection limits is crucial for their replication and adaptation. Below are summaries of key experimental protocols.
Stable Isotope Dilution Assay (SIDA) with GC-MS for 4-Ethyl-2-methoxyphenol in Wine
This method, as described in a study by Rayne and Eggers (2007), utilizes a deuterium-labeled internal standard for accurate quantification.[1]
Sample Preparation:
-
A 5-mL sample of wine is fortified with a known amount of 4-ethyl-2-methoxyphenol-d(3) internal standard.
-
The sample is subjected to a liquid-liquid extraction to isolate the volatile phenols.
GC-MS Analysis:
-
The extracted sample is injected into a gas chromatograph for separation of the components.
-
The separated compounds are then introduced into a mass spectrometer for detection and quantification.
-
The ratio of the signal from the native analyte (4-Ethyl-2-methoxyphenol) to the deuterated internal standard is used to calculate the concentration of the analyte in the original sample.
LC-MS/MS for 4-Ethylguaiacol in Wine
A study by Caboni et al. (2007) outlines a versatile liquid chromatography-tandem mass spectrometry method.[2]
Sample Preparation:
-
Wine samples are diluted with methanol.
-
The diluted samples are directly injected into the LC-MS/MS system.
LC-MS/MS Analysis:
-
The analytes are separated using a gradient system of acetonitrile (B52724) and water on a liquid chromatography column.
-
Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific transitions monitored for 4-ethylguaiacol are m/z 151 → 136.[2]
Visualizing the Workflow: A Path to Precision
To better illustrate the logical flow of a highly sensitive analytical technique, the following diagram depicts a typical workflow for a Stable Isotope Dilution Assay.
Caption: Workflow for Stable Isotope Dilution Assay (SIDA).
Conclusion: The Power of Deuterated Standards
The use of this compound as an internal standard in a Stable Isotope Dilution Assay provides a robust and highly sensitive method for the quantification of its non-deuterated counterpart. This approach effectively mitigates matrix interferences and procedural errors, leading to significantly lower detection limits compared to other analytical techniques. For researchers requiring precise and accurate measurement of trace levels of 4-Ethyl-2-methoxyphenol, the SIDA methodology stands out as a superior choice.
References
Cross-Validation of Analytical Methods for Volatile Phenols: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of volatile phenols is critical across various scientific disciplines, from ensuring the quality and safety of pharmaceutical products to monitoring environmental contaminants and characterizing food and beverage aromas. The selection of an appropriate analytical method is paramount and requires a thorough understanding of its performance characteristics. This guide provides an objective comparison of the two most prevalent techniques for volatile phenol (B47542) analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The information presented, supported by experimental data from various studies, is intended to assist researchers in method selection, validation, and cross-validation to ensure data integrity and comparability.
Principles of Analyzed Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] Separation is achieved in the gas phase based on the compound's boiling point and affinity for the stationary phase within the GC column. The mass spectrometer then detects and identifies compounds based on their mass-to-charge ratio, providing high selectivity. For less volatile phenols, a derivatization step is often employed to increase their volatility.[2]
High-Performance Liquid Chromatography (HPLC) separates compounds in the liquid phase based on their interactions with the stationary and mobile phases.[1] It is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally sensitive.[3] Detection is commonly performed using ultraviolet (UV) or fluorescence detectors, and for higher sensitivity and specificity, it can be coupled with a mass spectrometer (LC-MS).[3][4]
Quantitative Performance Comparison
The choice between GC-MS and HPLC is often dictated by the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize typical performance characteristics for each method based on the analysis of various volatile phenols in different matrices.
Table 1: Performance Characteristics of GC-MS for Volatile Phenol Analysis
| Validation Parameter | Typical Performance | Representative Analytes | Matrix |
| Linearity (R²) | ≥ 0.99 | 4-ethylphenol, 4-vinylphenol, 4-ethylguaiacol, 4-vinylguaiacol | Alcoholic Beverages |
| Limit of Detection (LOD) | 0.06 - 39.47 µg/L | Guaiacol, 4-methylguaiacol, p-cresol, m-cresol | Baijiu, Wine |
| Limit of Quantification (LOQ) | 0.10 - 131.58 µg/L | Guaiacol, 4-methylguaiacol, p-cresol, m-cresol | Baijiu, Wine |
| Accuracy (% Recovery) | 81.4 - 115% | 4-ethylphenol, 4-vinylphenol, 4-ethylguaiacol, 4-vinylguaiacol | Beer, Wine |
| Precision (%RSD) | < 5.8% | 4-ethylphenol, 4-vinylphenol, 4-ethylguaiacol, 4-vinylguaiacol | Alcoholic Beverages |
Data synthesized from multiple sources.[5][6]
Table 2: Performance Characteristics of HPLC for Volatile Phenol Analysis
| Validation Parameter | Typical Performance | Representative Analytes | Matrix |
| Linearity (R²) | > 0.997 | Thymol (B1683141), Carvacrol (B1668589) | Volatile Oil |
| Limit of Detection (LOD) | 1 - 3 µg/L | 4-ethylphenol, 4-ethylguaiacol, 4-vinylphenol, 4-vinylguaiacol | Wine |
| Limit of Quantification (LOQ) | 1.8 - 8.6 µg/L | Thymol, Carvacrol | Volatile Oil |
| Accuracy (% Recovery) | 91 - 97.7% | Ethylphenol, Vinylphenol, Ethylgaiacol, Vinylgaiacol, Thymol | Wine, Volatile Oil |
| Precision (%RSD) | < 3% | 4-ethylphenol, 4-ethylguaiacol, 4-vinylphenol, 4-vinylguaiacol | Wine |
Data synthesized from multiple sources.[7][8][9]
Experimental Protocols
Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the analysis of volatile phenols using GC-MS and HPLC.
GC-MS Method with Solid Phase Microextraction (SPME)
This method is suitable for the analysis of volatile phenols in liquid matrices such as beverages.[10]
-
Sample Preparation:
-
Pipette a defined volume of the sample (e.g., 5 mL) into a headspace vial.
-
Add a salt (e.g., NaCl) to increase the ionic strength of the sample and promote the release of volatile phenols into the headspace.
-
Spike the sample with an appropriate internal standard.
-
-
SPME Procedure:
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the sample vial.
-
Incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) with agitation to allow for the adsorption of volatile phenols onto the fiber.
-
-
GC-MS Analysis:
-
Injector: Desorb the analytes from the SPME fiber in the GC inlet at a high temperature (e.g., 250°C).
-
Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Oven Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 280°C) to elute the phenols.
-
Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for targeted analysis to enhance sensitivity and selectivity.
-
-
Quantification:
-
Generate a calibration curve using standards of the target volatile phenols.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve.
-
HPLC Method for Phenols in Pharmaceutical Preparations
This method is suitable for the quantification of phenolic compounds in pharmaceutical formulations.[3][11]
-
Sample Preparation:
-
Accurately weigh a portion of the sample and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Chromatographic System: An HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The separation can be performed using either an isocratic or a gradient elution.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: Monitor the absorbance at a specific wavelength (e.g., 270 nm or 280 nm) where the phenolic compounds exhibit strong absorption.
-
-
Quantification:
-
Prepare a series of standard solutions of the target phenols at known concentrations.
-
Inject the standards and the sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the phenols in the sample from the calibration curve.
-
Cross-Validation of Analytical Methods
Cross-validation is the process of demonstrating that two or more analytical methods are equivalent and can be used interchangeably.[12] This is particularly important when transferring a method between laboratories or when comparing results from different analytical techniques. The workflow for a typical cross-validation study is depicted below.
Caption: Workflow for the cross-validation of two analytical methods.
The following diagram illustrates the key validation parameters that should be assessed for each analytical method according to ICH guidelines.[13]
Caption: Key validation parameters for analytical methods.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of volatile phenols in alcoholic beverage by ethylene glycol-polydimethylsiloxane based stir bar sorptive extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Determination of volatile phenols in wine using high-performance liquid chromatography with a coulometric array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. www2.nkust.edu.tw [www2.nkust.edu.tw]
- 12. pharmaguru.co [pharmaguru.co]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
A Comparative Guide to the Linearity of 4-Ethyl-2-methoxyphenol-d2 Calibration Curves in Quantitative Analysis
For researchers, scientists, and drug development professionals, the precise and accurate quantification of analytes is paramount. In mass spectrometry-based bioanalysis, the use of stable isotope-labeled internal standards, such as 4-Ethyl-2-methoxyphenol-d2, is a cornerstone for achieving reliable results. This guide provides a comparative overview of the linearity of calibration curves for this compound, supported by experimental data from analogous compounds and established validation principles.
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. A linear calibration curve is essential for accurate quantification over a specific concentration range. For deuterated internal standards like this compound, achieving a linear response is a critical step in method validation.
Quantitative Data Summary
While specific linearity data for this compound is not extensively published, the performance of its non-deuterated counterpart, 4-Ethyl-2-methoxyphenol (also known as 4-ethylguaiacol), and other related phenolic compounds provides a strong basis for expected performance. The following table summarizes typical linearity parameters from validated analytical methods for these analogous compounds.
| Analyte | Analytical Method | Concentration Range | Correlation Coefficient (r²) | Reference |
| 4-Ethylphenol (4EP) & 4-Ethylguaiacol (4EG) | LC-MS/MS | 10 - 5000 µg/L | Not Specified, but stated as linear | [1] |
| 4-Ethylphenol (4EP) & 4-Ethylguaiacol (4EG) | HPLC-DAD | 10 - 5000 µg/L | Not Specified, but stated as linear | [1] |
| 4-Ethylphenol (4EP) | HPLC-Fluorescence | 1 - 10,000 µg/L | Not Specified, but stated as linear | [1] |
| 4-Ethylguaiacol (4EG) | HPLC-Fluorescence | 10 - 10,000 µg/L | Not Specified, but stated as linear | [1] |
| Guaiacol (related compound) | RP-HPLC | 6.0 - 70 µg/mL | 0.9989 | [2] |
| Pholcodine (co-analyte with Guaiacol) | RP-HPLC | 4 - 420 µg/mL | 0.9999 | [2] |
| Guaifenesin Impurities (including Guaiacol) | RP-HPLC | Desired concentration range | r² = 0.999 | [3] |
In general, for analytical method validation, a correlation coefficient (r²) of ≥ 0.99 is considered evidence of good linearity.[4][5][6]
Experimental Protocols
A detailed methodology for establishing the linearity of a this compound calibration curve in a typical bioanalytical workflow using LC-MS/MS is provided below. This protocol is based on established practices for using deuterated internal standards.[7]
Objective: To assess the linearity of the analytical method for the quantification of an analyte using this compound as an internal standard.
Materials:
-
Analyte of interest
-
This compound (Internal Standard, IS)
-
Control biological matrix (e.g., human plasma)
-
Organic solvents for extraction and mobile phase (e.g., methanol, acetonitrile)
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a primary stock solution of the analyte and the internal standard (this compound) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the analyte stock solution to prepare a series of working solutions at different concentrations.
-
Spike the control biological matrix with the analyte working solutions to create a set of calibration standards. A minimum of 5-8 concentration levels is recommended to cover the expected range of the study samples.
-
-
Preparation of Internal Standard Working Solution:
-
Sample Preparation (Protein Precipitation):
-
To a fixed volume of each calibration standard and blank matrix, add a fixed volume of the internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile) to precipitate matrix proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Analyze the samples using an appropriate chromatographic method and mass spectrometric conditions.
-
-
Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard (this compound).
-
Calculate the peak area ratio (analyte peak area / internal standard peak area) for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis on the data to determine the slope, intercept, and correlation coefficient (r²).
-
Visualizations
Caption: Workflow for establishing a linear calibration curve using a deuterated internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medicalresearchjournal.org [medicalresearchjournal.org]
- 4. iponline.ipc.gov.in [iponline.ipc.gov.in]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Measurement Uncertainty in 4-Ethylguaiacol Quantification
For researchers, scientists, and professionals in drug development, accurate quantification of 4-Ethylguaiacol (4-EG) is critical, particularly in fields like beverage quality control and environmental analysis where it can be an important flavor compound or contaminant. The reliability of any quantitative measurement is intrinsically linked to its associated uncertainty. This guide provides a comparative overview of common analytical techniques for 4-EG quantification, with a focus on measurement uncertainty, supported by experimental data and detailed methodologies.
Comparison of Analytical Methods for 4-Ethylguaiacol (4-EG) Quantification
The selection of an analytical method for 4-EG quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the desired level of accuracy. The three predominant chromatographic techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Fluorescence Detection (FLD), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The following table summarizes the key performance characteristics of these methods based on published experimental data. While a direct comparison of a single, universally reported measurement uncertainty value is challenging due to variations in experimental designs and reporting standards, the presented validation parameters provide a strong indication of the expected uncertainty. Lower limits of detection (LOD) and quantification (LOQ), good linearity, and high precision (low relative standard deviation) and recovery all contribute to a lower overall measurement uncertainty.
| Parameter | GC-MS with Liquid-Liquid Extraction[1] | HPLC-DAD[2][3] | HPLC-FLD[2][3] | LC-MS/MS[2][3] |
| Limit of Detection (LOD) | 11 µg/L | 10 µg/L | 10 µg/L | 10 µg/L |
| Limit of Quantification (LOQ) | - | 50 µg/L | 50 µg/L | 50 µg/L |
| Linearity Range | 50-1500 µg/L | 10-5000 µg/L | 10-10,000 µg/L | 10-5000 µg/L |
| Recovery | 98-102% | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Precision (RSD) | < 5% (Repeatability and Reproducibility) | 1.57% (Intermediate Precision) | Not explicitly stated | 2.03% (Intermediate Precision) |
| Measurement Uncertainty | 1.35 µg/L (at 10 µg/L), 1.95 µg/L (at 25 µg/L), 78 µg/L (at 1000 µg/L) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The measurement uncertainty for the GC-MS method was explicitly reported at different concentration levels, highlighting that uncertainty is often dependent on the analyte concentration. For HPLC and LC-MS/MS methods, while a final combined uncertainty was not provided in the cited sources, the high precision (low RSD) suggests a low measurement uncertainty.
Understanding Measurement Uncertainty
Measurement uncertainty provides a quantitative indication of the quality of a measurement result, expressing the range of values within which the true value is believed to lie. It arises from various sources throughout the analytical process, from sample preparation to the final measurement. The main components contributing to measurement uncertainty in chromatographic techniques include:
-
Sample Preparation: Inhomogeneity of the sample, extraction efficiency and variability, and potential for contamination or analyte loss.
-
Instrumental Effects: Variations in injection volume, column temperature, mobile phase composition, and detector response.
-
Calibration: Uncertainty in the concentration of calibration standards, and the fit of the calibration curve.
-
Purity of Reference Materials: The stated purity of the 4-EG standard has an associated uncertainty.
-
Matrix Effects: Interference from other compounds in the sample that can enhance or suppress the analytical signal.
-
Analyst and Environmental Factors: Variations in experimental execution by different analysts and fluctuations in laboratory conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for understanding the potential sources of measurement uncertainty. Below are outlines of typical experimental protocols for the quantification of 4-EG using the compared methods.
Gas Chromatography-Mass Spectrometry (GC-MS) with Liquid-Liquid Extraction
This method is widely used for volatile and semi-volatile compounds like 4-EG, particularly in complex matrices such as wine.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 20 mL of the sample (e.g., wine), add an internal standard (e.g., 3,4-dimethylphenol) to correct for extraction and instrumental variability.
-
Add 2 mL of an organic solvent mixture (e.g., pentane/diethyl ether 2:1 v/v).
-
Vortex the mixture vigorously for 1 minute to ensure thorough extraction of 4-EG into the organic phase.
-
Centrifuge the mixture to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Injection: Inject 1 µL of the organic extract into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure separation of all compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of 4-EG and the internal standard.
-
-
High-Performance Liquid Chromatography with DAD and Fluorescence Detection (HPLC-DAD/FLD)
HPLC methods are suitable for less volatile compounds or as an alternative to GC-MS.
-
Sample Preparation:
-
For samples like wine, filtration through a 0.45 µm syringe filter may be sufficient.[2]
-
For more complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interferences.
-
-
HPLC Analysis:
-
Injection: Inject a defined volume (e.g., 20 µL) of the prepared sample.
-
HPLC Conditions:
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of acid like formic acid to improve peak shape).
-
Flow Rate: Typically 1 mL/min.
-
-
Detection:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification.
-
Sample Preparation:
-
Similar to HPLC, sample preparation may involve simple filtration for clean samples or SPE for more complex matrices.[2]
-
Dilution of the sample with the initial mobile phase is also a common practice.
-
-
LC-MS/MS Analysis:
-
LC Conditions: Similar to HPLC, using a reversed-phase column and a gradient elution.
-
MS/MS Conditions:
-
Ionization Source: Electrospray Ionization (ESI) is commonly used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) provides the highest degree of selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for 4-EG.
-
-
Experimental Workflow for 4-EG Quantification
The following diagram illustrates a typical workflow for the quantification of 4-Ethylguaiacol, from sample receipt to the final report. This logical flow is applicable to all the discussed chromatographic techniques, with variations in the specific sample preparation and instrumental analysis steps.
Caption: A typical workflow for the quantification of 4-Ethylguaiacol.
Signaling Pathways and Logical Relationships
In the context of analytical chemistry, we can represent the logical relationship of factors contributing to measurement uncertainty using a cause-and-effect diagram, also known as an Ishikawa or fishbone diagram.
Caption: Sources of measurement uncertainty in 4-EG quantification.
References
- 1. A simple, cheap and reliable method for control of 4-ethylphenol and 4-ethylguaiacol in red wines. Screening of fining agents for reducing volatile phenols levels in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 4-Ethyl-2-methoxyphenol-d2
Essential Safety and Handling Guide for 4-Ethyl-2-methoxyphenol-d2
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are critical for ensuring laboratory safety.
Quantitative Data Summary
The following table summarizes the key quantitative data for 4-Ethyl-2-methoxyphenol, the non-deuterated analogue of this compound. The safety precautions for the deuterated compound should be considered the same as for the non-deuterated form.
| Property | Value |
| Molecular Formula | C9H12O2 |
| Melting Point | 15 °C / 59 °F[1][2] |
| Boiling Point | 234 - 236 °C[3] |
| Flash Point | 107 °C / 224 °F[1][2] |
| Specific Gravity | 1.058[1][2] |
Personal Protective Equipment (PPE)
To ensure safety when handling this compound, the following personal protective equipment is mandatory.
Eye and Face Protection
-
Safety Goggles: Tight-sealing safety goggles are required to protect against splashes.[1][2]
-
Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1][2]
Skin Protection
-
Gloves: Chemical-resistant gloves, such as nitrile rubber, are essential to prevent skin contact.[4] Household latex gloves are not suitable as they offer less protection against chemicals.[4]
-
Lab Coat: A lab coat or other protective clothing is required to prevent contamination of personal clothing.[4]
Respiratory Protection
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]
-
Respirator: If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor cartridge is necessary.[2]
Operational Plan: Step-by-Step Handling Procedure
Follow these steps for the safe handling of this compound from reception to use in the laboratory.
-
Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks. Ensure the label is clear and legible.
-
Storage: Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[3] Keep it away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.[1][2]
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace within a chemical fume hood to contain any potential vapors.
-
Handling: Avoid direct contact with skin, eyes, and clothing.[1][2] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[1][2] Wash hands thoroughly after handling.[1][2]
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1][2]
-
Ingestion: If swallowed, call a poison center or doctor.[1][2]
-
-
Spill Management: In case of a spill, absorb the material with an inert absorbent material like sand or vermiculite (B1170534) and collect it in a suitable, closed container for disposal.[1]
Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure compliance with regulations.
-
Waste Collection: All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed, and appropriate waste container.
-
Disposal Method: The primary and safest method for the disposal of phenolic waste is incineration at a licensed and approved chemical waste disposal facility.[6] This ensures the complete destruction of the compound.
-
Contaminated Equipment: Any equipment that has come into contact with the chemical should be thoroughly decontaminated. Rinsing water should be collected as hazardous waste and not discharged into the sewer system.[6]
-
Regulatory Compliance: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[1][2]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
